RS-601
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H23F6NO4S |
|---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid |
InChI |
InChI=1S/C22H23F6NO4S/c23-17-10-12-18(13-11-17)34(32,33)29-19(4-2-14-21(24,25)22(26,27)28)16-8-6-15(7-9-16)3-1-5-20(30)31/h6-13,19,29H,1-5,14H2,(H,30,31) |
InChI-Schlüssel |
ZCGGCPCQTKPOSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCC(=O)O)C(CCCC(C(F)(F)F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ERAS-601 Mechanism of Action in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase-2). SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway, a key cascade frequently dysregulated in human cancers. By locking SHP2 in an inactive conformation, ERAS-601 effectively blocks downstream signaling, leading to reduced cancer cell proliferation and tumor growth. Preclinical and early clinical data suggest that ERAS-601 holds promise as a monotherapy and in combination with other targeted therapies for the treatment of various solid tumors harboring specific genetic alterations.
Core Mechanism of Action
ERAS-601 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a crucial role in the activation of the RAS/MAPK signaling pathway downstream of various RTKs.[1][2] Upon ligand binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS1. SHP2 is recruited to this complex and, through its phosphatase activity, is thought to dephosphorylate specific residues that relieve the autoinhibition of SOS1, leading to the exchange of GDP for GTP on RAS. GTP-bound RAS then activates the MAPK cascade (RAF-MEK-ERK), promoting cell proliferation, survival, and differentiation.
ERAS-601 is an allosteric inhibitor that binds to a pocket on SHP2, stabilizing it in a closed, inactive conformation.[3][4] This prevents the catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. The ultimate effect is the suppression of RAS activation and the downregulation of the MAPK signaling pathway, as evidenced by the reduction of phosphorylated ERK (pERK).[5]
Preclinical Data
Biochemical and In Vitro Activity
ERAS-601 has demonstrated potent and selective inhibition of SHP2 in biochemical assays.
| Parameter | Value | Reference |
| Biochemical IC50 (Wild-Type SHP2) | 4.6 nM | [6] |
| Selectivity | Highly selective against a panel of over 300 kinases and 12 other phosphatases. | [6] |
In cellular assays, ERAS-601 has shown anti-proliferative activity in cancer cell lines with activating alterations in the RAS/MAPK pathway, including those with KRAS G12C and EGFR amplification.[6] While specific IC50 values for a broad panel of cell lines are not publicly available, the data suggests that ERAS-601 is most effective in tumors dependent on RTK signaling.
In Vivo Efficacy
ERAS-601 has demonstrated significant single-agent anti-tumor activity in various patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models of solid tumors.
| Tumor Model Type | Genetic Alterations | Dosing | Outcome | Reference |
| Multiple CDX and PDX models | EGFR, KRAS, BRAF Class III, NF1 LOF mutations | 10 mg/kg BID and 30 mg/kg QD | Significant tumor growth inhibition (TGI) | |
| NCI-H358 (NSCLC CDX) | KRAS G12C | Not specified | Inhibition of ERK1/2 phosphorylation and DUSP6 mRNA levels | |
| KYSE520 (Esophageal Squamous Cell Carcinoma CDX) | EGFR amplification | Dose-dependent | Inhibition of tumor growth and pERK levels | [5] |
Furthermore, preclinical studies have highlighted the synergistic potential of ERAS-601 in combination with other targeted agents. For instance, combination with KRAS G12C inhibitors (sotorasib, adagrasib) or the EGFR inhibitor cetuximab resulted in superior tumor growth inhibition compared to monotherapy in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and head and neck squamous cell carcinoma (HNSCC) models.[6]
Clinical Development
ERAS-601 is currently being evaluated in the multicenter, open-label, Phase 1/1b FLAGSHP-1 clinical trial (NCT04670679) in patients with advanced or metastatic solid tumors.[7] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ERAS-601 as a monotherapy and in combination with other anti-cancer therapies, including the EGFR inhibitor cetuximab and the immune checkpoint inhibitor pembrolizumab.[7]
Preliminary results from the FLAGSHP-1 trial have been reported:
| Cohort | N | Key Findings | Reference |
| ERAS-601 + Cetuximab (Dose Escalation) | 15 | Maximum Tolerated Dose (MTD) determined to be 40 mg BID (3 weeks on, 1 week off). Treatment-related adverse events (TRAEs) at or below the MTD were primarily Grade 1 and 2. | [8] |
| ERAS-601 Monotherapy and Combination with Cetuximab in Chordoma | 13 | 1 partial response (PR) and 11 stable disease (SD), with 10 of the SD patients showing some tumor shrinkage. | [9] |
These early clinical findings suggest that ERAS-601 is generally well-tolerated and demonstrates encouraging preliminary activity in a heavily pre-treated patient population.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of ERAS-601 are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches taken.
SHP2 Biochemical Assay (General Protocol)
A typical biochemical assay to determine the IC50 of an inhibitor against SHP2 would involve a fluorescence-based phosphatase assay.
-
Reagents : Recombinant full-length SHP2 protein, a phosphopeptide substrate (e.g., DiFMUP), and the test compound (ERAS-601).
-
Procedure :
-
SHP2 enzyme is incubated with varying concentrations of ERAS-601 in a suitable buffer.
-
The phosphopeptide substrate is added to initiate the reaction.
-
The enzyme reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the fluorescence of the dephosphorylated product is measured using a plate reader.
-
-
Data Analysis : The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable non-linear regression model.
Cell Viability/Proliferation Assay (General Protocol)
To assess the anti-proliferative effects of ERAS-601 on cancer cell lines, a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo® is commonly used.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of ERAS-601 or vehicle control.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).
-
Assay :
-
MTT Assay : MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is read on a plate reader.
-
CellTiter-Glo® Assay : A reagent that lyses the cells and measures ATP levels via a luciferase reaction is added, and luminescence is measured.
-
-
Data Analysis : The signal is normalized to the vehicle-treated control wells, and the IC50 values are calculated.
Western Blotting for pERK Analysis (General Protocol)
Western blotting is used to determine the effect of ERAS-601 on the phosphorylation status of downstream signaling proteins like ERK.
-
Cell Lysis : Cancer cells are treated with ERAS-601 for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Model Studies (General Protocol)
In vivo efficacy of ERAS-601 is evaluated using immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation : Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Treatment : Mice are treated with ERAS-601 (e.g., via oral gavage) at specified doses and schedules. The control group receives a vehicle.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis : Tumor growth curves are plotted, and metrics such as tumor growth inhibition (TGI) are calculated.
Visualizations
Signaling Pathway
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Dose Escalation/Expansion Study of ERAS-601 in Patients With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 9. Chordoma Foundation | Promising results emerge from clinical trial… [chordomafoundation.org]
ERAS-601: A Deep Dive into its Molecular Target and Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene that plays a critical role as a central transducer of signals from receptor tyrosine kinases (RTKs) to the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] By inhibiting SHP2, ERAS-601 effectively blocks a key node in a pathway frequently hyperactivated in various human cancers, demonstrating significant anti-tumor activity in preclinical models and promising preliminary results in clinical trials.[2][3] This technical guide provides a comprehensive overview of the molecular target, mechanism of action, and signaling pathway of ERAS-601, along with a summary of key preclinical and clinical data and relevant experimental methodologies.
The Molecular Target: SHP2
SHP2 is a ubiquitously expressed protein tyrosine phosphatase that is essential for the full activation of the RAS/MAPK cascade downstream of various RTKs, including EGFR, FGFR, and c-MET.[4] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic phosphatase domain. Upon growth factor binding to an RTK, autophosphorylation of the receptor creates docking sites for the SH2 domains of SHP2. This binding induces a conformational change in SHP2, relieving the autoinhibition and activating its phosphatase activity.
Activated SHP2 dephosphorylates specific substrates, most notably the GAB1/2 and IRS1/2 docking proteins, which in turn promotes the recruitment and activation of guanine nucleotide exchange factors (GEFs) like SOS1.[2][3] GEFs facilitate the exchange of GDP for GTP on RAS, leading to the activation of the RAS/MAPK signaling cascade.[2][3] SHP2 is also implicated in immune checkpoint modulation through its involvement in programmed cell death 1 (PD-1)-mediated signal transduction.[1]
ERAS-601: Mechanism of Action
ERAS-601 is an allosteric inhibitor of SHP2.[2][3] It binds to a pocket on the SHP2 protein that is distinct from the active site, stabilizing the enzyme in its inactive conformation. This prevents the conformational change required for SHP2 activation, thereby inhibiting its phosphatase activity. By locking SHP2 in an inactive state, ERAS-601 effectively blocks the transduction of signals from upstream RTKs to RAS, leading to the suppression of the RAS/MAPK pathway.[1] This mechanism has been shown to inhibit the loading of active GTP-bound oncogenic RAS.[2][3]
The Modulated Signaling Pathway: RAS/MAPK
The RAS/MAPK pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Hyperactivation of this pathway due to mutations in genes such as KRAS, NRAS, BRAF, and EGFR is a hallmark of many cancers.
ERAS-601's inhibition of SHP2 leads to a downstream reduction in the phosphorylation of MEK and ERK1/2, the terminal kinases in the MAPK cascade.[1] The inhibition of ERK1/2 phosphorylation has been demonstrated in preclinical models.[2][3] Furthermore, a downstream target and negative feedback regulator of the pathway, Dual-Specificity Phosphatase 6 (DUSP6), is also impacted. Inhibition of the RAS/MAPK pathway by ERAS-601 leads to a decrease in DUSP6 mRNA levels.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data available for ERAS-601 from preclinical and clinical studies.
Table 1: Preclinical Activity of ERAS-601
| Parameter | Value | Cell Lines/Models | Reference |
| Biochemical IC50 (SHP2) | 4.6 nM | Wild type SHP2 protein | [2][3][5][6][7] |
| Selectivity | No significant inhibition of 300 kinases and 12 other phosphatases | Panel of kinases and phosphatases | [2][3][5][6][7] |
| Tumor Growth Inhibition (TGI) | Significant TGI observed at 10 mg/kg BID and 30 mg/kg QD | Multiple RAS/MAPK-driven CDX and PDX models (EGFR, KRAS, BRAF Class III, and NF1LOF mutations) | [2] |
Table 2: Preliminary Clinical Trial Data (FLAGSHP-1, NCT04670679) in Chordoma Patients
| Parameter | ERAS-601 Monotherapy (n=2) | ERAS-601 + Cetuximab (n=11) | Reference |
| Partial Response (RECIST 1.1) | 0 | 1 | [8][9][10][11] |
| Stable Disease | 1 | 8 | [8][9][10] |
| Tumor Shrinkage (<30%) | Not reported | 7 of 8 with stable disease | [9][10] |
| Median Time on Combination Treatment | Not applicable | 5.06 months | [9][10] |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize ERAS-601 are outlined below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
In Vitro SHP2 Inhibition Assay
-
Objective: To determine the biochemical potency (IC50) of ERAS-601 against SHP2.
-
Principle: A fluorescence-based assay measures the dephosphorylation of a synthetic phosphopeptide substrate by recombinant SHP2 enzyme.
-
Materials:
-
Recombinant human SHP2 protein
-
Phosphopeptide substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2)
-
ERAS-601 (or other test compounds) serially diluted in DMSO
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add serially diluted ERAS-601 or vehicle control (DMSO) to the wells.
-
Add recombinant SHP2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the phosphopeptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Western Blotting for pERK1/2 Inhibition
-
Objective: To assess the effect of ERAS-601 on the phosphorylation of ERK1/2 in cancer cell lines.
-
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of ERAS-601 or vehicle control for a specified duration (e.g., 2, 6, or 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the p-ERK1/2 signal to total ERK1/2 and the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for DUSP6 mRNA Levels
-
Objective: To measure the effect of ERAS-601 on the expression of the downstream target gene DUSP6.
-
Procedure:
-
Treat cells with ERAS-601 as described for the Western blotting protocol.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for DUSP6 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression.
-
Clonogenic Assay
-
Objective: To evaluate the long-term effect of ERAS-601 on the proliferative capacity and survival of cancer cells.
-
Procedure:
-
Harvest and count cancer cells.
-
Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of ERAS-601 or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Wash the plates and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
In Vivo Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of ERAS-601 in a living organism.
-
Procedure:
-
Culture human cancer cells to a sufficient number.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer ERAS-601 orally at specified doses and schedules (e.g., 10 mg/kg BID or 30 mg/kg QD). The control group receives the vehicle.
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
References
- 1. Clonogenic Assay [en.bio-protocol.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. Facebook [cancer.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. A Dose Escalation/Expansion Study of ERAS-601 in Patients With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LLC cells tumor xenograft model [protocols.io]
ERAS-601: A Technical Overview of Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
ERAS-601 is an investigational, orally bioavailable, potent, and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1] SHP2 is a critical signaling node in the RAS/MAPK (mitogen-activated protein kinase) pathway, which is frequently hyperactivated in various human cancers.[1][2] By inhibiting SHP2, ERAS-601 aims to block oncogenic signaling and impede tumor growth.[1] This technical guide provides a comprehensive summary of the currently available public information on the pharmacokinetics and pharmacodynamics of ERAS-601 from preclinical and clinical studies.
Mechanism of Action
ERAS-601 is a small molecule allosteric inhibitor of wild-type SHP2.[1] SHP2 functions as a non-receptor protein tyrosine phosphatase that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK cascade.[1] It achieves this by regulating guanine nucleotide exchange factors (GEFs), which facilitate the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state. ERAS-601 binds to SHP2 and locks it in an inactive conformation, thereby preventing its signaling function. This leads to a reduction in RAS activation and subsequent downstream signaling through the MAPK pathway, as evidenced by the inhibition of ERK phosphorylation (pERK).[1]
Pharmacokinetics
ERAS-601 is an orally bioavailable compound.[2] Pharmacokinetic properties have been assessed in both preclinical models and in the Phase 1/1b FLAGSHP-1 clinical trial (NCT04670679).[3] While specific quantitative data from these studies are not yet publicly available, preliminary reports from the clinical trial suggest favorable pharmacokinetics.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in animal models have not been publicly disclosed.
Clinical Pharmacokinetics
The FLAGSHP-1 trial is evaluating the pharmacokinetics of ERAS-601 as a monotherapy and in combination with other agents, including the EGFR inhibitor cetuximab.[3]
Table 1: Summary of Clinical Pharmacokinetic Observations
| Parameter | Observation | Source |
| Drug-Drug Interaction | The pharmacokinetics of ERAS-601 and cetuximab in combination were reported to be generally comparable to historical monotherapy PK values, suggesting a lack of significant drug-drug interaction. | [4] |
| Dosing Regimen | The Maximum Tolerated Dose (MTD) for ERAS-601 in combination with cetuximab was determined to be 40 mg administered orally twice daily (BID) on a schedule of three weeks on, one week off. | [4] |
Note: Specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) from the FLAGSHP-1 trial are not yet publicly available.
Pharmacodynamics
The pharmacodynamic effects of ERAS-601 have been characterized by its on-target inhibition of the RAS/MAPK pathway.
Preclinical Pharmacodynamics
In preclinical studies, ERAS-601 has demonstrated potent and selective inhibition of SHP2.
Table 2: Preclinical In Vitro Activity of ERAS-601
| Assay | Result | Source |
| Biochemical IC50 (Wild-type SHP2) | 4.6 nM | [1] |
Pharmacodynamic markers such as phosphorylated ERK (pERK) and Dual Specificity Phosphatase 6 (DUSP6), a downstream target and negative feedback regulator of the ERK pathway, have been assessed to confirm target engagement and pathway inhibition. Preclinical data indicates that ERAS-601 leads to a reduction in pERK levels.
Clinical Pharmacodynamics
The FLAGSHP-1 trial includes the assessment of pharmacodynamic markers to evaluate the extent of target engagement in patients. This involves the analysis of pERK inhibition in peripheral blood mononuclear cells (PBMCs) or tumor tissue.[3] Quantitative data from these assessments are not yet publicly available.
Experimental Protocols
Detailed, specific experimental protocols for the studies on ERAS-601 have not been made public. The following sections describe generalized methodologies that are standard in the field and are likely representative of the types of experiments conducted.
In Vitro Biochemical Assay (Generalized)
The inhibitory activity of ERAS-601 on SHP2 was likely determined using a biochemical assay. A typical protocol would involve incubating recombinant human SHP2 protein with a synthetic phosphopeptide substrate in the presence of varying concentrations of ERAS-601. The rate of phosphate release would be measured, and the IC50 value calculated as the concentration of ERAS-601 that results in 50% inhibition of enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Erasca Presents Promising Initial Phase 1b Dose Escalation Data from FLAGSHP-1 for ERAS-601 Plus Cetuximab in Patients with Advanced Solid Tumors at the 2023 AACR Annual Meeting – Erasca [investors.erasca.com]
The Role of SHP2 in Cancer Progression and the Therapeutic Potential of ERAS-601: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of the protein tyrosine phosphatase SHP2 in cancer progression and the development of ERAS-601, a potent and selective allosteric SHP2 inhibitor. This document details the molecular mechanisms of SHP2 signaling, the preclinical and clinical data for ERAS-601, and comprehensive experimental protocols for key assays in SHP2-targeted drug discovery.
The Central Role of SHP2 in Oncogenic Signaling
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial, positive regulatory role in multiple signaling pathways essential for cell growth, proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of SHP2 activity, through either activating mutations or overexpression, is a key driver in the pathogenesis of a wide range of human cancers, including non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and certain leukemias.[4][5][6]
SHP2 acts as a central signaling node downstream of various receptor tyrosine kinases (RTKs).[1][7] Upon growth factor binding and RTK activation, SHP2 is recruited to phosphorylated docking proteins, leading to a conformational change that activates its phosphatase domain. Activated SHP2 then dephosphorylates specific substrates, which paradoxically leads to the sustained activation of downstream pro-oncogenic pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[8][9] SHP2 is essential for the full activation of RAS, a critical proto-oncogene frequently mutated in cancer.[8]
Beyond the RAS-MAPK pathway, SHP2 is also implicated in the regulation of the PI3K-AKT and JAK-STAT signaling cascades, further highlighting its multifaceted role in cancer progression.[2][3][10] Moreover, SHP2 plays a significant role within the tumor microenvironment by modulating immune responses. It is involved in the PD-1 signaling pathway in T-cells, contributing to immune suppression.[6] This dual role in promoting cancer cell-intrinsic proliferation and fostering an immunosuppressive microenvironment makes SHP2 a highly attractive therapeutic target in oncology.[6][11]
ERAS-601: A Potent and Selective Allosteric SHP2 Inhibitor
ERAS-601 is an orally bioavailable, potent, and selective allosteric inhibitor of SHP2.[1][8][12] It binds to a non-catalytic, allosteric pocket of SHP2, locking the enzyme in an auto-inhibited conformation.[1] This mechanism of action prevents the SHP2-mediated signaling that drives the activation of the RAS-MAPK pathway, thereby inhibiting the growth of cancer cells dependent on this pathway.[8][12]
Preclinical Profile of ERAS-601
Preclinical studies have demonstrated that ERAS-601 is a potent and selective inhibitor of wild-type SHP2 with significant anti-tumor activity in various cancer models.
Table 1: Preclinical Activity of ERAS-601
| Parameter | Value | Source(s) |
| Biochemical IC50 (Wild-Type SHP2) | 4.6 nM | [1][3][7][13] |
| Selectivity | No significant inhibition of over 300 other kinases and 12 other phosphatases. | [1][3][7][13] |
| Cellular Activity | Demonstrates anti-proliferative activity in cancer cell lines with KRAS mutations, BRAF Class III mutations, NF1 loss of function, and EGFR activation. | [1][4] |
| In Vivo Efficacy | Inhibits tumor growth in multiple RAS/MAPK-driven cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models. | [1][4] |
ERAS-601 has shown synergistic anti-tumor activity when combined with other targeted therapies. For instance, in preclinical models, the combination of ERAS-601 with KRAS G12C inhibitors or the EGFR antibody cetuximab resulted in superior tumor growth inhibition compared to monotherapy.[3][4][13]
Clinical Development of ERAS-601: The FLAGSHP-1 Trial
ERAS-601 is being evaluated in the Phase 1/1b FLAGSHP-1 clinical trial (NCT04670679) as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.[5]
Preliminary results from the FLAGSHP-1 study have demonstrated a manageable safety profile and encouraging preliminary anti-tumor activity.
Table 2: Preliminary Clinical Data for ERAS-601 in Chordoma Patients (FLAGSHP-1)
| Parameter | ERAS-601 Monotherapy (n=2) | ERAS-601 + Cetuximab (n=9) | Source(s) |
| Best Overall Response (RECIST 1.1) | 1 Stable Disease (SD) | 1 Partial Response (PR), 8 Stable Disease (SD) | [2] |
| Tumor Shrinkage | - | 7 of 8 patients with SD showed some tumor shrinkage. | [2] |
| Median Time on Combination Treatment | - | 5.06 months | [2] |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) for ERAS-601 + Cetuximab in Chordoma Patients
| Adverse Event | Grade | Frequency | Source(s) |
| Dermatitis Acneiform | 3 | 2 patients | [2] |
| Skin Infection | 3 | 1 patient | [2] |
| Other Common TEAEs (>20%) | 1-2 | >20% of patients | [2] |
Note: Other common TEAEs included paronychia, dry skin, skin fissures, diarrhea, nausea, vomiting, stomatitis, peripheral edema, fatigue, thrombocytopenia, and AST elevation.
Preliminary monotherapy data from the FLAGSHP-1 trial in patients with RAS/MAPK-altered non-colorectal solid tumors have also shown promising signals of activity.
Table 4: Preliminary Monotherapy Response to ERAS-601 in RAS/MAPK-Altered Non-CRC Solid Tumors
| Patient Population | Response Rate (Confirmed + Unconfirmed PRs) | Source(s) |
| RAS/MAPK-Altered Non-CRC Solid Tumors | 23% (6/26) | [5] |
| BRAF-Driven Non-CRC Solid Tumors (subset) | 44% (4/9) | [5] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Involving SHP2
The following diagrams illustrate the central role of SHP2 in key oncogenic signaling pathways.
Caption: SHP2 in the RAS/MAPK Signaling Pathway.
Experimental Workflows
The following diagrams outline the workflows for key experiments in the evaluation of SHP2 inhibitors.
Caption: Workflow for SHP2 Biochemical Inhibition Assay.
Caption: Workflow for Cellular Proliferation Assay.
Caption: Workflow for Western Blot Analysis of pERK.
Detailed Experimental Protocols
SHP2 Biochemical Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of compounds against full-length human SHP2.
-
Materials:
-
Full-length recombinant human SHP2 protein
-
Dually phosphorylated IRS-1 peptide (phosphopeptide activator)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
ERAS-601
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.
-
To activate the full-length SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.
-
Prepare serial dilutions of ERAS-601 in DMSO and then dilute further in the assay buffer.
-
Add the diluted ERAS-601 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the pre-activated SHP2 enzyme solution to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equal to its Km value.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of ERAS-601 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the ERAS-601 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay
This protocol describes a method to assess the effect of ERAS-601 on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., NCI-H358)
-
Complete cell culture medium
-
ERAS-601
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
-
Procedure:
-
Trypsinize and count cells. Seed 1,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare a 10-point serial dilution of ERAS-601 in complete medium.
-
Add 10 µL of the diluted ERAS-601 or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the ERAS-601 concentration and fit the data to determine the cellular IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of ERAS-601 in a mouse xenograft model.
-
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., KYSE-520) mixed with Matrigel
-
ERAS-601 formulated for oral gavage
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Subcutaneously implant 5 x 10^6 cancer cells in the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ERAS-601 at various doses).
-
Administer ERAS-601 or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pERK).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Pharmacodynamic Western Blot for pERK
This protocol is for assessing the inhibition of MAPK pathway signaling in cells or tumor tissue following treatment with ERAS-601.
-
Materials:
-
Cell or tumor lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells or tumor tissue treated with ERAS-601 or vehicle.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Conclusion
SHP2 is a validated and compelling target in oncology due to its central role in driving cancer cell proliferation and modulating the tumor immune microenvironment. ERAS-601 is a potent and selective allosteric SHP2 inhibitor that has demonstrated promising preclinical activity and a manageable safety profile with early signs of clinical efficacy in the FLAGSHP-1 trial. The continued clinical development of ERAS-601, both as a monotherapy and in combination with other targeted agents, holds the potential to provide a novel therapeutic option for patients with RAS/MAPK pathway-driven cancers. The experimental protocols and workflows detailed in this guide provide a comprehensive resource for researchers and drug developers in the field of SHP2-targeted cancer therapy.
References
- 1. erasca.com [erasca.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Erasca Presents Compelling Preclinical Data Supporting Clinical Development of Potentially Best-In-Class Programs ERAS-007, ERAS-601, and ERAS-3490 at 2022 AACR Annual Meeting – Erasca [investors.erasca.com]
- 5. Erasca Presents Promising Preliminary Phase 1/1b Monotherapy Data for ERAS-007 ERK and ERAS-601 SHP2 Inhibitors Supporting Ongoing and Future Combination Trials - BioSpace [biospace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. Chordoma Foundation | Promising results emerge from clinical trial… [chordomafoundation.org]
- 10. A Dose Escalation/Expansion Study of ERAS-601 in Patients With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 11. erasca.com [erasca.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
Investigating the Antitumor Activity of ERAS-601 Monotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical and clinical investigations into the antitumor activity of ERAS-601 as a monotherapy. ERAS-601 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a critical node in the RAS/MAPK signaling pathway.
Introduction: Targeting SHP2 with ERAS-601
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It functions as a key activator of the RAS/MAPK cascade, a pathway frequently dysregulated in human cancers.[1] By binding to and stabilizing SHP2 in its inactive conformation, allosteric inhibitors like ERAS-601 prevent its activation and subsequent signal propagation, thereby inhibiting the proliferation of cancer cells dependent on this pathway.[1][2]
ERAS-601 has been developed as a potent, selective, and orally bioavailable small molecule inhibitor of SHP2.[2] Preclinical studies have demonstrated its ability to inhibit tumor growth in models with various oncogenic drivers of the RAS/MAPK pathway, including mutations in EGFR, KRAS, BRAF (Class III), and loss of function in NF1.[1] This guide summarizes the key quantitative data, experimental methodologies, and underlying signaling pathways associated with ERAS-601 monotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical evaluations of ERAS-601 monotherapy.
Table 1: Biochemical and In Vitro Activity of ERAS-601
| Parameter | Target | Value | Cell Lines | Assay Type |
| Biochemical IC₅₀ | Wild-Type SHP2 | 4.6 nM | N/A | Biochemical Assay |
| Cellular IC₅₀ | 2D/3D CellTiter-Glo | |||
| KRAS G12C | NCI-H358 | 21 nM | ||
| EGFR Amp | KYSE-520 | 25 nM | ||
| KRAS G12C | NCI-H2122 | 102 nM | ||
| KRAS G12S | A549 | 243 nM | ||
| BRAF Class III | NCI-H1666 | 13 nM | ||
| EGFR Exon 19 Del | HCC827 | 17 nM |
Data sourced from Erasca, Inc. AACR 2022 Poster Presentation.[1]
Table 2: In Vivo Antitumor Activity of ERAS-601 Monotherapy in Xenograft Models
| Model Type | Genetic Alteration | Number of Models with Significant TGI* | Dosing |
| CDX & PDX | KRAS mutant | 11 | 10 mg/kg BID & 30 mg/kg QD |
| CDX & PDX | EGFR mutant | 5 | 10 mg/kg BID & 30 mg/kg QD |
| CDX & PDX | BRAF mutant | 3 | 10 mg/kg BID & 30 mg/kg QD |
| CDX & PDX | NF1 LOF mutant | 4 | 10 mg/kg BID & 30 mg/kg QD |
| CDX & PDX | KRAS/NRAS/BRAF wildtype | 2 | 10 mg/kg BID & 30 mg/kg QD |
*Significant Tumor Growth Inhibition (TGI) relative to vehicle control (p-value < 0.05). CDX: Cell-Derived Xenograft; PDX: Patient-Derived Xenograft.[1]
Table 3: Preliminary Clinical Activity of ERAS-601 Monotherapy (FLAGSHP-1 Trial)
| Indication | Number of Patients | Dosing Regimen | Best Response |
| Advanced Chordoma | 2 | 40 mg BID (continuous) or 80 mg TIW | 1 patient with Stable Disease |
| Advanced Solid Tumor | 1 | Not specified | Confirmed Partial Response (BRAF Class III mutation) |
Data sourced from Gounder et al., 2024 and GlobeNewswire, 2022.[3][4]
Signaling Pathway and Experimental Workflow
ERAS-601 Mechanism of Action
ERAS-601 allosterically inhibits SHP2, which is activated by receptor tyrosine kinases (RTKs). This inhibition prevents the dephosphorylation of regulatory proteins, which in turn blocks the activation of the RAS-RAF-MEK-ERK signaling cascade. The diagram below illustrates this mechanism.
Caption: Mechanism of action of ERAS-601 in the RAS/MAPK pathway.
Generalized Experimental Workflow
The investigation of ERAS-601 monotherapy follows a standard drug development pipeline, from initial in vitro characterization to in vivo efficacy studies and clinical trials.
Caption: Generalized workflow for the investigation of ERAS-601 monotherapy.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the antitumor activity of SHP2 inhibitors like ERAS-601. These are generalized methodologies and may not reflect the exact protocols used in all cited studies.
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of ERAS-601 on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of ERAS-601 or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a period of 3 to 5 days at 37°C in a humidified incubator with 5% CO₂.
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.
Western Blot for pERK Inhibition
This protocol assesses the pharmacodynamic effect of ERAS-601 on the RAS/MAPK pathway by measuring the phosphorylation of ERK.
-
Cell Treatment: Cells are plated and grown to 70-80% confluency, then treated with various concentrations of ERAS-601 for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (pERK) and total ERK.
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified, and the pERK signal is normalized to the total ERK signal to determine the extent of pathway inhibition.
In Vivo Xenograft Tumor Growth Study
This protocol evaluates the antitumor efficacy of ERAS-601 in a mouse model.
-
Tumor Implantation: Human cancer cells (for CDX models) or patient-derived tumor fragments (for PDX models) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: ERAS-601 is administered orally at specified doses and schedules (e.g., 10 mg/kg BID or 30 mg/kg QD).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical significance is determined using appropriate statistical tests.
Conclusion
ERAS-601 has demonstrated compelling antitumor activity as a monotherapy in preclinical models characterized by RAS/MAPK pathway activation. Its mechanism of action, centered on the potent and selective inhibition of SHP2, provides a strong rationale for its clinical development. While early clinical data for monotherapy is limited, it has shown signs of activity in heavily pretreated patients with advanced solid tumors. The primary focus of the ongoing clinical development for ERAS-601 has shifted towards combination therapies to overcome or prevent resistance to other targeted agents. Further investigation is warranted to identify specific patient populations that may derive the most benefit from ERAS-601 as a single agent.
References
ERAS-601: A Technical Overview of Early-Phase Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-phase clinical trial data for ERAS-601, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain phosphatase). ERAS-601 is being investigated as a monotherapy and in combination with other targeted agents for the treatment of advanced solid tumors driven by the RAS/MAPK signaling pathway. This document summarizes key clinical findings, details experimental protocols, and visualizes the underlying biological and clinical workflows.
Core Mechanism of Action
ERAS-601 is an orally bioavailable small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[2][3] By inhibiting SHP2, ERAS-601 prevents the dephosphorylation of downstream targets, thereby inhibiting the activation of the RAS-RAF-MEK-ERK signaling cascade.[4] This mechanism ultimately aims to suppress tumor cell proliferation and survival in cancers with hyperactivated RAS/MAPK signaling.[4] Preclinical studies have shown that ERAS-601 inhibits the loading of active GTP-bound oncogenic RAS and demonstrates anti-proliferative activity in various cancer cell line models.[2]
Clinical Development Program: The FLAGSHP-1 Trial
The primary clinical investigation of ERAS-601 is the Phase 1/1b FLAGSHP-1 trial (NCT04670679).[1][2] This first-in-human study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ERAS-601 as a monotherapy and in combination with other therapies in patients with advanced or metastatic solid tumors.[5][6]
Experimental Protocols
The FLAGSHP-1 study employs a dose-escalation and dose-expansion design.[5]
Monotherapy Dose Escalation:
-
Objective: To determine the maximum tolerated dose (MTD) and/or recommended dose (RD) of ERAS-601 administered as a single agent.
-
Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending doses of ERAS-601 until the occurrence of unacceptable toxicity, disease progression, or withdrawal of consent.[5]
Combination Therapy Dose Escalation:
-
Objective: To determine the MTD and/or RD of ERAS-601 in combination with other anti-cancer agents, such as the EGFR inhibitor cetuximab.[5][6]
-
Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending doses of ERAS-601 in combination with a standard dose of the partner agent.[5] For the cetuximab combination, the MTD for ERAS-601 was determined to be 40 mg BID on a 3 weeks on, 1 week off schedule.[7]
Dose Expansion:
-
Objective: To further evaluate the safety, tolerability, and preliminary efficacy of ERAS-601 at the determined MTD/RD in specific patient populations with particular molecular alterations.[5]
Key Inclusion Criteria for Chordoma Cohort:
-
Histologically confirmed chordoma (not dedifferentiated or poorly differentiated).[8][9]
-
Progressive disease as defined by RECIST 1.1 (+20% change in tumor size between two scans within 9 months prior to enrollment).[8][9]
-
ECOG performance status of 0 or 1.[8]
-
Adequate organ function (hematologic, renal, and hepatic).[9][10]
Key Assessment:
-
Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[11]
Quantitative Data Summary
Efficacy in Advanced Chordoma (FLAGSHP-1)
Data presented from a cohort of 13 patients with advanced chordoma who received ERAS-601, with 11 receiving it in combination with cetuximab, showed promising preliminary activity.[12]
| Treatment Group | Number of Patients | Partial Response (PR) | Stable Disease (SD) | Tumor Shrinkage <30% |
| ERAS-601 + Cetuximab | 11 | 1 | 10 | 10 |
| ERAS-601 Monotherapy | 2 | 0 | 1 | Not Reported |
Data as of July 2024.[12]
In the combination cohort, the median time on treatment was 5.06 months, with 8 out of 9 evaluable patients remaining on the study at the time of data cutoff.[3][11]
Safety and Tolerability: ERAS-601 in Combination with Cetuximab
The combination of ERAS-601 and cetuximab has demonstrated a manageable safety profile. The following table summarizes treatment-emergent adverse events (TEAEs) occurring in >20% of patients in the chordoma cohort of the FLAGSHP-1 trial.[3][11]
| Adverse Event | Grade 1-2 | Grade 3 |
| Dermatitis Acneiform | >20% | 2 patients |
| Paronychia | >20% | - |
| Dry Skin | >20% | - |
| Skin Fissures | >20% | - |
| Skin Infection | >20% | 1 patient |
| Diarrhea | >20% | - |
| Nausea | >20% | - |
| Vomiting | >20% | - |
| Stomatitis | >20% | - |
| Peripheral Edema | >20% | - |
| Fatigue | >20% | - |
| Thrombocytopenia | >20% | - |
| AST Elevation | >20% | - |
No patients discontinued therapy due to TEAEs related to ERAS-601.[3][11]
In a broader cohort of 15 patients with various advanced solid tumors from the dose-escalation phase of ERAS-601 in combination with cetuximab, the MTD of ERAS-601 was established at 40 mg BID (3 weeks on/1 week off).[6] All treatment-related adverse events (TRAEs) at or below the MTD were Grade 1 or 2.[6][7] Grade 3 or higher TRAEs, including Grade 4 hypokalemia and Grade 3 diarrhea and platelet count decrease, were observed only at a higher dose level (60 mg BID).[6]
Visualizations
Signaling Pathway of ERAS-601
Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.
Experimental Workflow of the FLAGSHP-1 Trial
Caption: High-level overview of the FLAGSHP-1 clinical trial workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. erasca.com [erasca.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Erasca Presents Promising Initial Phase 1b Dose Escalation Data from FLAGSHP-1 for ERAS-601 Plus Cetuximab in Patients with Advanced Solid Tumors at the 2023 AACR Annual Meeting – Erasca [investors.erasca.com]
- 8. Facebook [cancer.gov]
- 9. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chordoma Foundation | Promising results emerge from clinical trial… [chordomafoundation.org]
Methodological & Application
Application Notes and Protocols for ERAS-601 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERAS-601 is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways.[1][2] Encoded by the PTPN11 gene, SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK (mitogen-activated protein kinase) pathway.[1][2] ERAS-601 inhibits the SHP2-dependent cycling of KRAS from its inactive GDP-bound state to the active GTP-bound state, thereby suppressing downstream signaling and inhibiting the proliferation of cancer cells with activating mutations in the RAS/MAPK pathway.[1][2]
These application notes provide detailed protocols for in vitro cell culture studies to evaluate the activity of ERAS-601, including its anti-proliferative effects and its impact on key signaling molecules.
Mechanism of Action
ERAS-601 allosterically binds to SHP2, stabilizing it in an inactive conformation. This prevents the dephosphorylation of SHP2 substrates, which are crucial for the activation of the RAS-RAF-MEK-ERK signaling cascade. The inhibition of this pathway leads to a reduction in the phosphorylation of ERK1/2 (pERK1/2) and the expression of downstream targets such as DUSP6, ultimately resulting in decreased cell proliferation and tumor growth.[3]
Data Presentation
Biochemical and Cellular Potency of ERAS-601
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Wild-Type SHP2 | 4.6[1][2] |
Anti-proliferative Activity of ERAS-601 in Cancer Cell Lines
The anti-proliferative activity of ERAS-601 has been evaluated in a panel of human cancer cell lines harboring various mutations in the RAS/MAPK pathway. The half-maximal inhibitory concentration (IC50) values were determined using a 5-day CellTiter-Glo® cell viability assay.[3]
| Cell Line | Cancer Type | Key Mutation(s) | ERAS-601 IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | >1000 |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | NRAS Q61R | ~500 |
| NCI-H2122 | Non-Small Cell Lung Cancer | KRAS G12C | 2,785 |
| SCC-15 | Head and Neck Squamous Cell Carcinoma | - | >1000 |
| HT115 | Colorectal Cancer | KRAS G13D | >1000 |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | - | Not Reported |
Note: The provided IC50 values are approximate and may vary depending on experimental conditions. Some cell lines show limited sensitivity to ERAS-601 as a monotherapy.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes the determination of cell viability and proliferation upon treatment with ERAS-601 using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines of interest
-
ERAS-601
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of ERAS-601 in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the ERAS-601 dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the ERAS-601 concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of pERK1/2 Inhibition
This protocol outlines the procedure for assessing the inhibition of ERK1/2 phosphorylation in cancer cells treated with ERAS-601.
Materials:
-
Cancer cell lines (e.g., Cal-27)
-
ERAS-601
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of ERAS-601 (e.g., 10 nM, 100 nM, 1 µM) for 6 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To assess total ERK1/2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the pERK1/2 signal to the total ERK1/2 signal and then to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for DUSP6 mRNA Expression
This protocol details the measurement of DUSP6 mRNA levels, a downstream target of the RAS/MAPK pathway, following ERAS-601 treatment.
Materials:
-
Cancer cell lines (e.g., NCI-H358, KYSE-520)
-
ERAS-601
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for DUSP6 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with indicated concentrations of ERAS-601 for 24 hours.[3]
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for DUSP6 and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of DUSP6 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Visualizations
Caption: ERAS-601 inhibits the SHP2-mediated activation of the RAS/MAPK pathway.
Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.
Caption: Workflow for Western blot analysis of pERK1/2 inhibition.
References
Application Notes and Protocols for ERAS-601 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[1] Dysregulation of the RAS/MAPK pathway is a key driver in many human cancers.[2] ERAS-601 inhibits SHP2-mediated signaling, leading to the suppression of the MAPK pathway and subsequent inhibition of tumor cell growth.[2][1] Preclinical studies have demonstrated the anti-tumor activity of ERAS-601 as a single agent and in combination with other targeted therapies in various cancer models.[1][3]
These application notes provide a summary of the preclinical data and detailed protocols for the administration of ERAS-601 in animal models of cancer, based on publicly available information.
Mechanism of Action
ERAS-601 allosterically inhibits the SHP2 protein, preventing its activation. This in turn inhibits the loading of active GTP-bound oncogenic RAS and downstream signaling through the MAPK pathway, as measured by the inhibition of ERK1/2 phosphorylation and DUSP6 mRNA levels.[1]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of ERAS-601
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| NCI-H358 | NSCLC | KRAS G12C | Data not publicly available |
| Other RAS/MAPK activated cell lines | Various | EGFR, KRAS, BRAF Class III, NF1LOF | Data not publicly available |
| NSCLC: Non-Small Cell Lung Cancer. Data on specific IC50 values from publicly available sources is limited. ERAS-601 has demonstrated anti-proliferative activity across a panel of human cancer cell lines with oncogenic alterations in the RAS/MAPK pathway.[1] |
Table 2: In Vivo Anti-tumor Activity of ERAS-601 in Xenograft Models
| Xenograft Model | Cancer Type | Key Mutation(s) | Dosing Regimen | Outcome |
| NCI-H358 (CDX) | NSCLC | KRAS G12C | 10 mg/kg BID, Oral | Significant tumor growth inhibition |
| NCI-H358 (CDX) | NSCLC | KRAS G12C | 30 mg/kg QD, Oral | Significant tumor growth inhibition |
| Multiple CDX & PDX | Various | KRAS mutant (11 models) | 10 mg/kg BID or 30 mg/kg QD, Oral | Significant tumor growth inhibition |
| Multiple CDX & PDX | Various | EGFR mutant (5 models) | 10 mg/kg BID or 30 mg/kg QD, Oral | Significant tumor growth inhibition |
| Multiple CDX & PDX | Various | BRAF Class III mutant (3 models) | 10 mg/kg BID or 30 mg/kg QD, Oral | Significant tumor growth inhibition |
| Multiple CDX & PDX | Various | NF1LOF mutant (4 models) | 10 mg/kg BID or 30 mg/kg QD, Oral | Significant tumor growth inhibition |
| Multiple CDX & PDX | Various | Triple wildtype (KRAS/NRAS/BRAF) (2 models) | 10 mg/kg BID or 30 mg/kg QD, Oral | Significant tumor growth inhibition |
| CDX: Cell-Derived Xenograft; PDX: Patient-Derived Xenograft; BID: Twice daily; QD: Once daily. Significant tumor growth inhibition was observed relative to vehicle control (p-value < 0.05).[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of ERAS-601 as a single agent in immunodeficient mice bearing human cancer xenografts.
Materials:
-
ERAS-601
-
Vehicle control (specific formulation not publicly detailed, but likely a standard vehicle such as 0.5% methylcellulose)
-
Immunodeficient mice (e.g., Nude, SCID, or NSG mice)
-
Human cancer cell lines (e.g., NCI-H358) or patient-derived tumor fragments
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers for tumor measurement
-
Oral gavage needles
Workflow:
References
Application Notes and Protocols for ERAS-601 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for ERAS-601, a potent and selective allosteric inhibitor of SHP2, in clinical trial settings. The information is intended to guide researchers and clinicians in the design of future studies and the interpretation of clinical data.
Introduction to ERAS-601
ERAS-601 is an orally bioavailable small molecule inhibitor of protein tyrosine phosphatase, non-receptor type 11 (PTPN11), commonly known as SHP2.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[1][2] By inhibiting SHP2, ERAS-601 aims to block the signaling cascade that drives tumor cell proliferation and survival.[1] Preclinical studies have demonstrated the anti-tumor activity of ERAS-601 in various cancer models, and it is currently being evaluated in multiple clinical trials as both a monotherapy and in combination with other anti-cancer agents.
Dosage and Administration in Clinical Trials
ERAS-601 has been investigated in a range of doses and schedules in clinical trials, primarily in patients with advanced solid tumors. The following tables summarize the dosing regimens from key clinical trials.
Table 1: ERAS-601 Monotherapy Dosing Regimens
| Clinical Trial | Phase | Patient Population | Dosage and Schedule |
| FLAGSHP-1 (NCT04670679) | 1 | Advanced or Metastatic Solid Tumors | Dose escalation starting from 40 mg BID (continuous) and 80 mg TIW (three times a week)[3] |
| Phase 1b/2 in Chordoma (NCT06957327) | 1b/2 | Advanced and Progressing Chordoma | 40 mg BID, 3-weeks on, 1-week off (28-day cycle)[4][5] |
Table 2: ERAS-601 Combination Therapy Dosing Regimens
| Clinical Trial | Combination Agent | Phase | Patient Population | ERAS-601 Dosage and Schedule | Combination Agent Dosage and Schedule |
| FLAGSHP-1 (NCT04670679) | Cetuximab | 1b | Advanced or Metastatic Solid Tumors (including Chordoma) | 40 mg BID, 3-weeks on, 1-week off (28-day cycle)[3][6] | 500 mg/m² intravenously every 2 weeks[6] |
| HERKULES-1 | ERAS-007 (ERK1/2 inhibitor) | 1b | RAS/MAPK Pathway-Driven Cancers | Dose escalation to determine the recommended Phase 2 dose in combination. | Dose escalation to determine the recommended Phase 2 dose in combination. |
Signaling Pathway and Mechanism of Action
ERAS-601 targets the SHP2 protein, a critical node in the RAS/MAPK signaling pathway. The diagram below illustrates the mechanism of action of ERAS-601.
Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.
Experimental Protocols
The following are representative protocols for key pharmacodynamic assays used to evaluate the biological activity of ERAS-601 in clinical trials.
Western Blot Analysis of Phospho-ERK1/2 (pERK1/2) in Tumor Biopsies
This protocol describes the measurement of pERK1/2 levels in tumor tissue, a direct downstream marker of RAS/MAPK pathway activation.
Caption: Workflow for pERK1/2 Western blot analysis in tumor biopsies.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2)
-
Secondary antibody: HRP-linked Anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again before adding the chemiluminescent substrate.
-
-
Detection and Analysis: Acquire the chemiluminescent signal using an imaging system. Perform densitometry to quantify the pERK1/2 signal, normalizing to the total ERK1/2 signal.
Quantitative RT-PCR (qRT-PCR) for DUSP6 mRNA Expression in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the measurement of DUSP6 mRNA, a transcriptional target of the RAS/MAPK pathway, in patient PBMCs.
Materials:
-
Ficoll-Paque for PBMC isolation
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)
-
Primers and probes for DUSP6 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
RNA Extraction: Extract total RNA from the isolated PBMCs using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers/probes for DUSP6 and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of DUSP6 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Clinical Trial Design and Endpoints
The clinical development of ERAS-601 has involved several trial designs, including dose-escalation and expansion cohorts.
Caption: A generalized clinical trial design for ERAS-601.
Primary Objectives:
-
To determine the safety, tolerability, maximum tolerated dose (MTD), and/or recommended dose (RD) of ERAS-601 as a monotherapy and in combination with other therapies.
-
To characterize the pharmacokinetic (PK) profile of ERAS-601.
Secondary Objectives:
-
To evaluate the preliminary anti-tumor activity of ERAS-601, including objective response rate (ORR), duration of response (DoR), and disease control rate (DCR).
Exploratory Objectives:
-
To assess the pharmacodynamic effects of ERAS-601 on the RAS/MAPK pathway through biomarker analysis (e.g., pERK1/2, DUSP6).
-
To identify potential predictive biomarkers of response to ERAS-601.
These application notes and protocols are intended to serve as a guide for the clinical development and investigation of ERAS-601. Adherence to specific clinical trial protocols and regulatory guidelines is essential.
References
Application Notes and Protocols for Measuring ERAS-601 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERAS-601 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a critical node in the RAS/MAPK signaling pathway.[1][2] Dysregulation of this pathway is a key driver in many human cancers, making SHP2 an attractive therapeutic target. ERAS-601 binds to and stabilizes SHP2 in an inactive conformation, thereby preventing its signaling function and inhibiting the growth of cancer cells with alterations in the RAS/MAPK pathway.[2]
These application notes provide detailed protocols for key in vitro assays to measure the efficacy of ERAS-601, enabling researchers to assess its anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects, as well as its impact on downstream signaling pathways.
Mechanism of Action and Signaling Pathway
ERAS-601 is an orally bioavailable small molecule that targets the SHP2 protein.[2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[2] Upon activation of RTKs by growth factors, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway is essential for cell proliferation, survival, and differentiation.[2]
ERAS-601 allosterically inhibits SHP2, preventing its interaction with upstream activators and downstream substrates. This leads to the suppression of RAS activation and subsequent inhibition of the MAPK pathway, ultimately resulting in reduced cancer cell growth and proliferation.[2]
Data Presentation
Biochemical and Cellular Potency of ERAS-601
ERAS-601 demonstrates potent inhibition of SHP2 in biochemical assays and anti-proliferative activity in various cancer cell lines.
| Assay Type | Target | Result | Reference |
| Biochemical Assay | Wild-Type SHP2 | IC50: 4.6 nM | [1] |
Anti-proliferative Activity of ERAS-601 in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values of ERAS-601 as a monotherapy in various cancer cell lines are summarized below. Data is compiled from publicly available sources and may vary based on experimental conditions.
| Cell Line | Cancer Type | Genetic Alteration | ERAS-601 IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | Data not available |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Data not available |
| KYSE-520 | Esophageal Squamous Carcinoma | N/A | Data not available |
| FaDu | Head and Neck Squamous Cell Carcinoma | N/A | Data not available |
| Calu-3 | Non-Small Cell Lung Cancer | KRAS G12C | Data not available |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
ERAS-601 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of ERAS-601 in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the ERAS-601 dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
ERAS-601
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 10% formalin or methanol)
Protocol:
-
Treat cells with various concentrations of ERAS-601 for a specified duration (e.g., 24 hours).
-
After treatment, harvest the cells by trypsinization and perform a cell count.
-
Seed a low density of viable cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies by adding 2 mL of fixation solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with 1 mL of crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition to assess the effect of ERAS-601 on colony formation.
Western Blot Analysis of pERK and Total ERK
This technique is used to detect changes in the phosphorylation status of ERK, a key downstream effector in the MAPK pathway, upon treatment with ERAS-601.
Materials:
-
Cancer cell lines of interest
-
ERAS-601
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with ERAS-601 at various concentrations for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software to determine the ratio of pERK to total ERK.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with ERAS-601.
Materials:
-
Cancer cell lines of interest
-
ERAS-601
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with ERAS-601 for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of ERAS-601 on apoptosis induction.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after ERAS-601 treatment.
Materials:
-
Cancer cell lines of interest
-
ERAS-601
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with ERAS-601 for the desired time.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of ERAS-601 efficacy. By employing these techniques, researchers can gain valuable insights into the anti-cancer properties of this novel SHP2 inhibitor and its mechanism of action in various cancer models. Consistent and reproducible data generated using these standardized methods will be crucial for the continued development and clinical translation of ERAS-601 and other SHP2-targeted therapies.
References
Application Notes and Protocols for Assessing ERAS-601 Target Engagement in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical transducer of signaling from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[1] By inhibiting SHP2, ERAS-601 prevents its mediated signaling, leading to the inhibition of the MAPK pathway and subsequent suppression of tumor cell growth.[2] These application notes provide detailed protocols for assessing the target engagement of ERAS-601 in both in vitro and in vivo settings, focusing on pharmacodynamic markers of MAPK pathway inhibition.
ERAS-601 Signaling Pathway
ERAS-601 allosterically inhibits SHP2, which plays a crucial role in activating the RAS-MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs). Inhibition of SHP2 by ERAS-601 leads to decreased phosphorylation of ERK (pERK) and a subsequent reduction in the expression of downstream targets such as DUSP6.
Caption: ERAS-601 inhibits SHP2, blocking RAS-MAPK signaling.
Data Presentation
In Vitro Activity of ERAS-601
| Parameter | Value | Cell Lines |
| Biochemical IC50 (SHP2) | 4.6 nM[1] | N/A |
| pERK Inhibition IC50 | See Figure 1 | NCI-H358, KYSE-520 |
| DUSP6 mRNA Inhibition IC50 | See Figure 1 | NCI-H358, KYSE-520 |
| Anti-proliferative IC50 | Varies | Multiple KRAS, EGFR, BRAF Class III, NF1LOF mutant cell lines[1] |
Note: Specific IC50 values for pERK and DUSP6 inhibition and anti-proliferative activity are best determined from dose-response curves as shown in preclinical data presentations.
In Vivo Pharmacodynamic Activity of ERAS-601 in NCI-H358 Xenograft Model
| Dose (mg/kg) | Time Point | pERK Inhibition (%) (Estimated from Western Blot) | DUSP6 mRNA Inhibition (Fold Change) (Estimated from qPCR data) |
| 10 | 2h | ~50% | ~0.4 |
| 10 | 6h | ~75% | ~0.2 |
| 10 | 24h | ~25% | ~0.8 |
| 30 | 2h | ~75% | ~0.2 |
| 30 | 6h | ~90% | ~0.1 |
| 30 | 24h | ~50% | ~0.5 |
| 100 | 2h | >90% | <0.1 |
| 100 | 6h | >90% | <0.1 |
| 100 | 24h | ~75% | ~0.3 |
Disclaimer: The quantitative values in this table are estimations derived from graphical representations in a public presentation by Erasca, Inc. and are intended for illustrative purposes. For precise quantitative data, direct experimental results should be consulted.
Experimental Protocols
In Vivo Assessment of pERK and DUSP6 in Tumor Tissues
This protocol describes the assessment of ERAS-601 target engagement in a mouse xenograft model (e.g., NCI-H358).
Caption: Workflow for in vivo assessment of ERAS-601 target engagement.
1.1. Animal Model and Dosing
-
Establish subcutaneous xenograft tumors in immunocompromised mice using a relevant cancer cell line (e.g., NCI-H358 for KRAS mutant lung cancer).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle and ERAS-601 treatment groups.
-
Prepare ERAS-601 in an appropriate vehicle for oral gavage.
-
Administer a single dose of ERAS-601 (e.g., 10, 30, 100 mg/kg) or vehicle to the respective groups.
-
At specified time points post-dosing (e.g., 2, 6, and 24 hours), euthanize the animals and collect tumor and blood samples.
1.2. Tissue and Blood Processing
-
For tumor tissue, divide the sample into three portions:
-
One portion to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot and qPCR analysis.
-
One portion to be fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin for immunohistochemistry (IHC).
-
-
For blood, collect into EDTA-containing tubes, centrifuge to separate plasma, and store the plasma at -80°C for pharmacokinetic analysis.
1.3. Western Blot for pERK/Total ERK
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize pERK levels to total ERK.
1.4. qPCR for DUSP6 mRNA
-
Extract total RNA from frozen tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for DUSP6 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of DUSP6 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control group.
1.5. Immunohistochemistry (IHC) for pERK
-
Cut 4-5 µm sections from the formalin-fixed, paraffin-embedded (FFPE) tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against pERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Score the slides based on the intensity and percentage of pERK-positive tumor cells.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
2.1. Cell Culture and Treatment
-
Culture a relevant cell line (e.g., HEK293T overexpressing SHP2, or a cancer cell line with high SHP2 expression) to 80-90% confluency.
-
Harvest and resuspend the cells in culture medium.
-
Treat the cells with various concentrations of ERAS-601 or vehicle (DMSO) for 1 hour at 37°C.
2.2. Heat Challenge and Lysis
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
2.3. Protein Quantification and Western Blot
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blotting for SHP2 on the soluble fractions as described in section 1.3, using a primary antibody against SHP2.
2.4. Data Analysis
-
Quantify the SHP2 band intensities for each temperature point and treatment condition.
-
Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C) for each treatment group.
-
Plot the normalized soluble SHP2 fraction against the temperature to generate melt curves for both vehicle and ERAS-601 treated samples.
-
The shift in the melting temperature (Tm) between the vehicle and ERAS-601 treated samples indicates target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature near the Tm to determine the EC50 for target engagement.
References
Application Notes and Protocols: ERAS-601 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERAS-601 is an orally bioavailable, potent, and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the RAS/MAPK signaling pathway.[1][2] As a key downstream node for multiple receptor tyrosine kinase (RTK) signaling pathways, SHP2 has emerged as a critical target in oncology.[2][3] Inhibition of SHP2 by ERAS-601 prevents the dephosphorylation of downstream targets, leading to the suppression of the RAS/MAPK pathway and subsequent inhibition of tumor cell proliferation and survival.[1][4] Preclinical and clinical studies are actively exploring the potential of ERAS-601 as a backbone of combination therapy to enhance the efficacy of other targeted agents and overcome resistance mechanisms.[3]
These application notes provide a comprehensive overview of the preclinical and clinical data on ERAS-601 in combination with other cancer therapies, along with detailed protocols for key experimental assays.
Preclinical Data
Combination with KRAS G12C Inhibitors (Sotorasib/Adagrasib)
Preclinical studies have demonstrated that the combination of ERAS-601 with KRAS G12C inhibitors, such as sotorasib and adagrasib, results in synergistic anti-tumor activity in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) models.[5] The rationale for this combination is to provide a more complete shutdown of the RAS/MAPK pathway, as SHP2 inhibition can block the reactivation of RAS that often occurs as a resistance mechanism to KRAS G12C inhibitors. The combination has been shown to be superior to either agent alone in inhibiting tumor growth in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[5]
| Combination | Cancer Type | Model | Key Findings | Reference |
| ERAS-601 + Sotorasib/Adagrasib | NSCLC, CRC | CDX, PDX | Superior tumor growth inhibition compared to monotherapy. Synergistic inhibition of cell viability. | [5] |
Combination with EGFR Inhibitors (Cetuximab)
In preclinical models of head and neck squamous cell carcinoma (HNSCC) and CRC with wild-type RAS/RAF, the combination of ERAS-601 and the EGFR inhibitor cetuximab has shown enhanced anti-proliferative activity and superior tumor growth inhibition compared to either monotherapy.[5] This combination is being explored to overcome both intrinsic and acquired resistance to EGFR inhibitors, where SHP2 signaling can play a role.
| Combination | Cancer Type | Model | Key Findings | Reference |
| ERAS-601 + Cetuximab | HNSCC, CRC | CDX, PDX | Enhanced anti-proliferative activity and superior tumor growth inhibition compared to monotherapies. | [5] |
Combination with FLT3 Inhibitors (Gilteritinib)
In preclinical models of FLT3-mutated acute myeloid leukemia (AML), the combination of ERAS-601 and the FLT3 inhibitor gilteritinib has demonstrated synergistic effects. This combination leads to more durable tumor growth inhibition in vivo compared to either agent alone.[1] The scientific rationale is that SHP2 inhibition can block RAS/MAPK signaling, which is a key downstream pathway for FLT3.
| Combination | Cancer Type | Model | Key Findings | Reference |
| ERAS-601 + Gilteritinib | AML | In vitro, CDX | Synergistic inhibition of cell viability and more durable in vivo tumor growth inhibition compared to monotherapies. | [1] |
Clinical Data
FLAGSHP-1 (NCT04670679): ERAS-601 in Combination with Cetuximab
The Phase 1/1b FLAGSHP-1 trial is evaluating ERAS-601 as a monotherapy and in combination with other therapies in patients with advanced solid tumors.[4] Preliminary data from the combination of ERAS-601 with cetuximab in heavily pretreated patients with advanced chordoma have shown promising results.[6]
Efficacy in Advanced Chordoma (as of Oct 31, 2023)
| Metric | ERAS-601 + Cetuximab (n=9) |
| Partial Response (PR) | 1 |
| Stable Disease (SD) | 8 |
| Patients with Tumor Shrinkage | 7 of 8 with SD |
Safety and Tolerability
The combination of ERAS-601 and cetuximab has been reported to be reasonably safe and tolerable.[6] As of October 31, 2022, in a cohort of 15 patients with various advanced solid tumors, the maximum tolerated dose (MTD) for the combination was determined to be 40 mg BID of ERAS-601 (3 weeks on, 1 week off) with cetuximab.[7] Treatment-related adverse events (TRAEs) at or below the MTD were primarily Grade 1 and 2 and included diarrhea, AST increase, ALT increase, and dermatitis acneiform.[7]
HERKULES-2 (NCT04959981): ERAS-601 in Combination with KRAS G12C Inhibitors
The HERKULES-2 master protocol is a Phase 1b/2 trial evaluating agents targeting the MAPK pathway in patients with advanced NSCLC. This includes a sub-study of ERAS-601 in combination with a KRAS G12C inhibitor.[8] Clinical data from this combination are anticipated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ERAS-601 inhibits SHP2, a key node in the RAS/MAPK signaling pathway.
Caption: A typical preclinical workflow for evaluating ERAS-601 combination therapies.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of ERAS-601 in combination with another therapeutic agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
ERAS-601 (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of ERAS-601 and the combination drug in cell culture medium.
-
Treat cells with ERAS-601 alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and use software (e.g., CompuSyn) to calculate the combination index (CI) to assess for synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of ERAS-601 in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells or patient-derived tumor fragments
-
Matrigel (optional)
-
ERAS-601 formulation for oral gavage
-
Combination drug formulation for appropriate administration route
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
For CDX: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.
-
For PDX: Surgically implant a small fragment of a patient-derived tumor subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ERAS-601 monotherapy, combination drug monotherapy, ERAS-601 + combination drug).
-
Drug Administration: Administer the drugs according to the planned dosing schedule and route of administration. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, a specific time point, or signs of toxicity are observed).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100. Statistically compare the efficacy of the combination treatment to the monotherapies.
Western Blot for Phospho-ERK (pERK) Inhibition
Objective: To assess the pharmacodynamic effect of ERAS-601, alone or in combination, on the inhibition of the RAS/MAPK pathway by measuring the levels of phosphorylated ERK.
Materials:
-
Treated cells or tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells or homogenized tumor tissue in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal and the loading control. Compare the levels of pERK inhibition across the different treatment groups.
References
- 1. erasca.com [erasca.com]
- 2. Erasca Presents Promising Initial Phase 1b Dose Escalation Data from FLAGSHP-1 for ERAS-601 Plus Cetuximab in Patients with Advanced Solid Tumors at the 2023 AACR Annual Meeting – Erasca [investors.erasca.com]
- 3. erasca.com [erasca.com]
- 4. A Dose Escalation/Expansion Study of ERAS-601 in Patients With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. Erasca Presents Promising Initial Phase 1b Dose Escalation Data from FLAGSHP-1 for ERAS-601 Plus Cetuximab in Patients with Advanced Solid Tumors at the 2023 AACR Annual Meeting – Erasca [investors.erasca.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase 1b/2 Master Protocol of Agents Targeting the Mitogen-Activated Protein Kinase Pathway in Patients with Advanced Non-Small Cell Lung Cancer (HERKULES-2) | Dana-Farber Cancer Institute [dana-farber.org]
Application Notes and Protocols for the Evaluation of ERAS-601 in Advanced Chordoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chordoma is a rare, slow-growing malignant tumor arising from remnants of the notochord, with limited therapeutic options for advanced and recurrent disease. The RAS/MAPK signaling pathway has been identified as a critical driver of chordoma cell proliferation and survival. ERAS-601 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key signaling node that transduces signals from receptor tyrosine kinases (RTKs) to activate the RAS/MAPK pathway.[1][2][3] By inhibiting SHP2, ERAS-601 aims to block this oncogenic signaling and impede tumor growth.[2]
These application notes provide a comprehensive protocol for the preclinical and clinical evaluation of ERAS-601 in advanced chordoma, from initial in vitro validation to clinical trial design.
Mechanism of Action and Signaling Pathway
ERAS-601 targets SHP2, a non-receptor protein tyrosine phosphatase that is crucial for the full activation of the RAS/MAPK signaling cascade downstream of RTKs.[1][3] In chordoma, aberrant activation of this pathway contributes to tumor progression. ERAS-601's inhibition of SHP2 is expected to decrease the levels of phosphorylated ERK (pERK), a downstream effector in the MAPK pathway, thereby reducing cell proliferation and survival.
References
Application Notes and Protocols for Monitoring Patient Response to ERAS-601
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERAS-601 is an orally bioavailable, potent, and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1] SHP2 is a critical signaling node that links receptor tyrosine kinases (RTKs) to the RAS-mitogen-activated protein kinase (MAPK) pathway.[2] Dysregulation of the RAS-MAPK pathway is a key driver in many human cancers. ERAS-601 is currently under investigation in clinical trials as a monotherapy and in combination with other targeted agents for the treatment of advanced solid tumors.[3][4]
These application notes provide detailed methodologies for monitoring patient response to ERAS-601, focusing on pharmacodynamic biomarker analysis, circulating tumor DNA (ctDNA) monitoring, and direct target engagement assays.
Mechanism of Action of ERAS-601
ERAS-601 allosterically inhibits SHP2, preventing its activation and subsequent dephosphorylation of its substrates. This leads to the inhibition of the RAS-MAPK signaling cascade, resulting in decreased proliferation and survival of cancer cells dependent on this pathway.[1][2] Key downstream effectors of this pathway include phosphorylated ERK (pERK) and Dual Specificity Phosphatase 6 (DUSP6), making them valuable pharmacodynamic biomarkers for assessing ERAS-601 activity.[2]
ERAS-601 Signaling Pathway
Caption: ERAS-601 inhibits SHP2, blocking the RAS-MAPK signaling pathway.
Methods for Monitoring Patient Response
Pharmacodynamic Biomarker Analysis in Tumor Tissue
Analysis of pharmacodynamic biomarkers in tumor biopsies provides direct evidence of target engagement and pathway inhibition.
Principle: This protocol details the detection of phosphorylated ERK1/2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. A decrease in nuclear pERK staining following ERAS-601 treatment indicates target engagement and pathway inhibition.
Experimental Protocol:
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution: Citrate Buffer (10 mM, pH 6.0)
-
Peroxidase blocking solution (3% H2O2 in methanol)
-
Blocking buffer: 5% normal goat serum in PBS
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) polyclonal antibody (e.g., Invitrogen #36-8800)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20 minutes.
-
Cool for 20 minutes at room temperature.
-
-
Peroxidase Block:
-
Incubate slides in 3% H2O2 in methanol for 15 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with 5% normal goat serum in PBS for 30 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pERK antibody (e.g., 1:100 to 1:500) in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB solution until desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis:
-
pERK staining is primarily nuclear.
-
Scoring can be performed based on the percentage of positive tumor cells and staining intensity (H-score).
-
A reduction in the H-score in post-treatment biopsies compared to baseline indicates a pharmacodynamic response.
Principle: DUSP6 is a downstream target of the RAS-MAPK pathway and its expression is induced by ERK signaling. Inhibition of this pathway by ERAS-601 is expected to lead to a decrease in DUSP6 mRNA levels.
Experimental Protocol:
Materials:
-
Fresh or frozen tumor biopsy tissue
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
Reverse transcription kit (e.g., Invitrogen SuperScript IV VILO Master Mix)
-
Validated qPCR primers for human DUSP6 (e.g., OriGene HP205711) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize tumor tissue and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for DUSP6 and the housekeeping gene.
-
A typical reaction includes: qPCR master mix, forward and reverse primers, cDNA, and nuclease-free water.
-
Perform qPCR with the following cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of DUSP6 mRNA using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.
-
A decrease in DUSP6 mRNA expression in post-treatment samples compared to baseline indicates a pharmacodynamic response.
-
IHC and qPCR Workflow
Caption: Workflow for pERK IHC and DUSP6 qPCR analysis from tumor biopsies.
Circulating Tumor DNA (ctDNA) Analysis
Principle: ctDNA analysis from plasma samples allows for non-invasive, longitudinal monitoring of tumor-specific mutations. A decrease in the variant allele frequency (VAF) of tumor-associated mutations can indicate treatment response.
Experimental Protocol (Tumor-Informed Approach):
Materials:
-
Blood collection tubes with a cell-free DNA preservative (e.g., Streck Cell-Free DNA BCT)
-
Plasma separation equipment (centrifuge)
-
cfDNA extraction kit (e.g., Qiagen QIAamp Circulating Nucleic Acid Kit)
-
NGS library preparation kit with unique molecular identifiers (UMIs)
-
Custom-designed NGS panel targeting patient-specific mutations
-
Next-generation sequencer
Procedure:
-
Tumor Sequencing (Baseline):
-
Perform whole-exome or targeted panel sequencing on a baseline tumor tissue sample to identify somatic mutations.
-
-
Custom Panel Design:
-
Select a set of clonal, high-confidence somatic mutations to design a patient-specific, targeted NGS panel.
-
-
Blood Collection and Plasma Separation:
-
Collect peripheral blood at baseline and at specified time points during treatment.
-
Process blood within 2-4 hours to separate plasma by centrifugation.
-
-
cfDNA Extraction:
-
Extract cfDNA from plasma according to the kit manufacturer's protocol.
-
-
Library Preparation and Sequencing:
-
Prepare NGS libraries from cfDNA, incorporating UMIs to enable error correction.
-
Perform target enrichment using the custom panel.
-
Sequence the libraries on an NGS platform.
-
-
Data Analysis:
-
Use a bioinformatic pipeline to process the sequencing data, including UMI-based error correction.
-
Calculate the VAF for each targeted mutation at each time point.
-
A significant decrease in the mean VAF of the targeted mutations in post-treatment samples compared to baseline is indicative of a molecular response.
-
ctDNA Analysis Workflow
Caption: Workflow for tumor-informed ctDNA analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a biophysical method to assess direct binding of a drug to its target protein in a cellular context. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol:
Materials:
-
Cultured tumor cells or peripheral blood mononuclear cells (PBMCs)
-
ERAS-601 and vehicle control (DMSO)
-
Cell lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., thermal cycler)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SHP2
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment:
-
Treat cells with ERAS-601 at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge to pellet aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Perform SDS-PAGE and Western blotting using an anti-SHP2 antibody.
-
-
Data Analysis:
-
Quantify the band intensity for soluble SHP2 at each temperature.
-
Plot the fraction of soluble SHP2 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of ERAS-601 indicates target engagement.
-
CETSA Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Data Presentation
Preclinical Efficacy of ERAS-601
| Model | Tumor Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| CDX and PDX Models | NSCLC, CRC, HNSCC | ERAS-601 + KRAS G12C inhibitor | Superior to monotherapy | [5] |
| CDX and PDX Models | CRC, HNSCC (RAS/RAF wildtype) | ERAS-601 + Cetuximab | Superior to monotherapy | [5] |
Clinical Activity of ERAS-601 in Chordoma (NCT04670679)
| Treatment Group | Number of Patients | Best Overall Response (RECIST 1.1) |
| ERAS-601 Monotherapy | 2 | 1 Stable Disease |
| ERAS-601 + Cetuximab | 11 | 1 Partial Response, 10 Stable Disease* |
*Of the 10 patients with stable disease, 9 experienced some degree of tumor shrinkage.[1]
References
- 1. Chordoma Foundation | Promising results emerge from clinical trial… [chordomafoundation.org]
- 2. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]
- 3. ascopubs.org [ascopubs.org]
- 4. A Dose Escalation/Expansion Study of ERAS-601 in Patients With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ERAS-601 in Specific Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERAS-601 is an orally bioavailable, potent, and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the RAS-MAPK signaling pathway.[1][2] In various cancers, dysregulation of this pathway, often through mutations in genes like KRAS, BRAF, and EGFR, leads to uncontrolled cell proliferation and survival. ERAS-601 has demonstrated preclinical anti-tumor activity in a range of cancer models harboring these mutations and is currently under investigation in clinical trials as both a monotherapy and in combination with other targeted agents.[2][3]
These application notes provide an overview of the preclinical and clinical data for ERAS-601 in specific cancer subtypes and detailed protocols for key experimental assays.
Mechanism of Action
ERAS-601 allosterically inhibits SHP2, preventing its interaction with downstream signaling molecules. This inhibition blocks the dephosphorylation of key substrates, leading to the suppression of the RAS-MAPK pathway and subsequent reduction in cancer cell proliferation and survival.[1][2]
Application in Specific Cancer Subtypes
Non-Small Cell Lung Cancer (NSCLC)
Preclinical Rationale: Preclinical studies have shown that the combination of ERAS-601 with KRAS G12C inhibitors, such as sotorasib and adagrasib, results in superior tumor growth inhibition in NSCLC models compared to either agent alone.[4] This suggests a synergistic effect in overcoming adaptive resistance mechanisms.
Clinical Application: Clinical trials are evaluating ERAS-601 in combination with KRAS G12C inhibitors in patients with advanced NSCLC.
Colorectal Cancer (CRC)
Preclinical Rationale: In preclinical models of triple wild-type (KRAS/NRAS/BRAF wild-type) CRC, the combination of ERAS-601 with the EGFR inhibitor cetuximab has demonstrated enhanced anti-proliferative activity and superior tumor growth inhibition compared to monotherapy.[4]
Clinical Application: The FLAGSHP-1 clinical trial (NCT04670679) is investigating ERAS-601 in combination with cetuximab in patients with triple wild-type metastatic CRC.[5] While initial data from the dose-escalation phase have been promising in terms of safety and tolerability, efficacy results in this specific cohort are still maturing.[2][6]
Head and Neck Squamous Cell Carcinoma (HNSCC)
Preclinical Rationale: Similar to CRC, preclinical data in HPV-negative HNSCC models show that combining ERAS-601 with cetuximab leads to greater tumor growth inhibition than either drug used alone.[4]
Clinical Application: The FLAGSHP-1 trial is also evaluating the ERAS-601 and cetuximab combination in patients with HPV-negative advanced HNSCC.[5] Initial dose expansion data are anticipated.
Chordoma
Clinical Application: A Phase 1 clinical trial (part of FLAGSHP-1) evaluated ERAS-601 alone and in combination with cetuximab in patients with advanced or progressing chordoma.[4]
Clinical Data Summary:
| Number of Patients | Treatment | Objective Response Rate (ORR) | Stable Disease (SD) |
| 13 | ERAS-601 +/- Cetuximab | 1 Partial Response | 11 |
Data presented at a major oncology conference showed that out of 13 chordoma patients, one had a partial response, and 11 had stable disease.[4]
Acute Myeloid Leukemia (AML)
Preclinical Rationale: Preclinical studies have demonstrated that ERAS-601 in combination with the FLT3 inhibitor gilteritinib synergistically inhibits cell viability and achieves more durable tumor growth inhibition in FLT3-mutated AML models than either agent alone.[1][7]
Quantitative Data Summary
Biochemical Activity:
| Target | IC50 |
| Wild-type SHP2 | 4.6 nM |
ERAS-601 inhibits wild-type SHP2 with a biochemical half-maximal inhibitory concentration (IC50) of 4.6 nM.[3][4]
Preclinical Efficacy of Combination Therapies (Qualitative Summary):
| Cancer Type | Combination | Preclinical Finding |
| NSCLC, CRC | ERAS-601 + KRAS G12C Inhibitors | Superior tumor growth inhibition vs. monotherapy[4] |
| CRC, HNSCC | ERAS-601 + Cetuximab | Superior tumor growth inhibition vs. monotherapy[4] |
| AML | ERAS-601 + Gilteritinib | Superior and more durable tumor growth inhibition vs. monotherapy[1] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the effect of ERAS-601 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
ERAS-601
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of ERAS-601 in culture medium.
-
Treat cells with varying concentrations of ERAS-601 (e.g., 0.1 nM to 10 µM) and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using appropriate software.
Western Blot for SHP2 Pathway Inhibition
This protocol is for assessing the inhibition of SHP2 signaling by ERAS-601 by measuring the phosphorylation of downstream targets like ERK.
Materials:
-
Cancer cell lines
-
ERAS-601
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-SHP2, anti-total SHP2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with ERAS-601 at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or similar assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize, the membrane can be stripped and re-probed for total ERK or a loading control like β-actin.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ERAS-601 in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
ERAS-601 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer ERAS-601 orally at a predetermined dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
References
- 1. erasca.com [erasca.com]
- 2. Erasca Presents Promising Initial Phase 1b Dose Escalation Data from FLAGSHP-1 for ERAS-601 Plus Cetuximab in Patients with Advanced Solid Tumors at the 2023 AACR Annual Meeting – Erasca [investors.erasca.com]
- 3. erasca.com [erasca.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Dose Escalation/Expansion Study of ERAS-601 in Patients With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming resistance to ERAS-601 treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges and resistance encountered during experiments with ERAS-601, a potent and selective allosteric inhibitor of SHP2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ERAS-601?
A1: ERAS-601 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), which is encoded by the PTPN11 gene.[1] SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[2][3] ERAS-601 stabilizes SHP2 in its inactive conformation, thereby preventing its activation and subsequent signal transduction. This leads to the inhibition of the RAS-GTP loading, which in turn suppresses the downstream RAS/MAPK signaling cascade that is often hyperactivated in cancer and promotes cell proliferation and survival.[3]
Q2: In which cancer types has ERAS-601 shown preclinical or clinical activity?
A2: ERAS-601 has demonstrated anti-tumor activity in preclinical models of various cancers with alterations in the RAS/MAPK pathway, including those with EGFR, KRAS, BRAF Class III, and NF1 loss-of-function mutations.[2] It is being clinically evaluated as a monotherapy and in combination with other targeted agents in solid tumors such as non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and head and neck squamous cell carcinoma (HNSCC).[4]
Q3: Why is ERAS-601 often evaluated in combination with other targeted therapies?
A3: Combining ERAS-601 with other targeted therapies, such as EGFR inhibitors (e.g., cetuximab) or KRAS G12C inhibitors, is a strategy to overcome or prevent the development of treatment resistance. Cancer cells can adapt to the inhibition of a single node in a signaling pathway by reactivating the pathway through other mechanisms. By targeting multiple nodes simultaneously (e.g., SHP2 with ERAS-601 and EGFR with cetuximab), it is possible to achieve a more durable and robust anti-tumor response.[4]
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during in vitro and in vivo experiments with ERAS-601.
Problem 1: My cancer cell line is not responding to ERAS-601 treatment in a cell viability assay.
Possible Cause 1: Intrinsic Resistance
-
Explanation: The cell line may not be dependent on the SHP2-RAS/MAPK signaling pathway for its growth and survival. This can be the case if the cells have mutations downstream of SHP2, such as in BRAF or MEK, that render the inhibition of SHP2 ineffective.
-
Troubleshooting Steps:
-
Verify Genetic Background: Confirm the genetic background of your cell line, paying close attention to the mutation status of genes in the RAS/MAPK pathway.
-
Assess Pathway Activation: Use Western blotting to check the basal phosphorylation levels of key pathway proteins like ERK (p-ERK). High basal p-ERK levels that are not reduced by ERAS-601 may indicate a bypass mechanism.
-
Test Alternative Cell Lines: If possible, test ERAS-601 in a panel of cell lines with known sensitivity to SHP2 inhibition to ensure your experimental setup is working correctly.
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Explanation: The lack of response could be due to issues with the experimental setup, such as incorrect drug concentration, insufficient treatment duration, or problems with the assay itself.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a broad dose-response experiment with ERAS-601 over a range of concentrations (e.g., 1 nM to 10 µM) and at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the optimal conditions for your cell line.
-
Cell Seeding Density: Optimize the number of cells seeded to ensure they are in the exponential growth phase during the treatment period.
-
Assay Controls: Include appropriate positive and negative controls in your experiment to validate the assay's performance.
-
Problem 2: My cells initially respond to ERAS-601, but then they develop resistance.
Possible Cause 1: Acquired Resistance through Pathway Reactivation
-
Explanation: Cancer cells can develop acquired resistance by reactivating the RAS/MAPK pathway through various mechanisms, such as feedback activation of receptor tyrosine kinases (RTKs) or the acquisition of new mutations.
-
Troubleshooting Steps:
-
Develop a Resistant Cell Line: See the detailed protocol below for establishing an ERAS-601-resistant cell line.
-
Characterize the Resistant Phenotype: Compare the resistant cell line to the parental (sensitive) cell line. Perform a dose-response assay to quantify the shift in IC50.
-
Investigate Resistance Mechanisms:
-
Western Blotting: Analyze the phosphorylation status of RTKs and downstream signaling proteins (e.g., p-EGFR, p-FGFR, p-ERK) in both sensitive and resistant cells, with and without ERAS-601 treatment.
-
Genetic Sequencing: Sequence key genes in the RAS/MAPK pathway (including PTPN11, KRAS, BRAF, EGFR) in the resistant cell line to identify any newly acquired mutations.
-
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Explanation: Cells may circumvent the SHP2 blockade by upregulating parallel survival pathways, such as the PI3K/AKT pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Use Western blotting to examine the activation status of key proteins in alternative survival pathways (e.g., p-AKT, p-mTOR) in your resistant cell line.
-
Combination Treatment: Test the efficacy of combining ERAS-601 with an inhibitor of the identified bypass pathway (e.g., a PI3K or AKT inhibitor).
-
Data Presentation
Table 1: Preclinical Activity of ERAS-601 in Combination with KRAS G12C Inhibitors
| Cell Line | Genetic Background | Treatment | 2D CellTiter-Glo IC50 (nM) |
| NCI-H358 | KRAS G12C (NSCLC) | ERAS-601 | 180 |
| ERAS-601 + Sotorasib (10 nM) | 18 | ||
| ERAS-601 + Adagrasib (10 nM) | 21 | ||
| KYSE-410 | KRAS G12C (Esophageal) | ERAS-601 | 1,406 |
| ERAS-601 + Sotorasib (100 nM) | 126 | ||
| ERAS-601 + Adagrasib (100 nM) | 163 |
Data from Erasca, Inc. AACR 2022 Presentation.[3]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK (p-ERK) Analysis
This protocol describes how to assess the inhibition of the RAS/MAPK pathway by ERAS-601 by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cancer cell line of interest
-
ERAS-601
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of ERAS-601 or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK and a loading control.
-
Protocol 2: Developing an ERAS-601-Resistant Cell Line
This protocol provides a general framework for generating a cancer cell line with acquired resistance to ERAS-601.
Materials:
-
Parental cancer cell line known to be sensitive to ERAS-601
-
ERAS-601
-
Complete cell culture medium
-
Cell viability assay kit (e.g., MTS, CellTiter-Glo)
Procedure:
-
Determine the Initial IC50:
-
Perform a dose-response experiment to determine the initial IC50 of ERAS-601 in the parental cell line.
-
-
Initial Drug Exposure:
-
Culture the parental cells in the presence of ERAS-601 at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of ERAS-601. This can be done in a stepwise manner (e.g., increasing the concentration by 1.5-2 fold every 2-3 weeks).
-
Monitor the cells closely for signs of recovery and proliferation.
-
-
Maintenance of Resistant Cells:
-
Once the cells are able to proliferate in a significantly higher concentration of ERAS-601 (e.g., 5-10 times the initial IC50), they can be considered a resistant cell line.
-
Maintain the resistant cell line in a medium containing the final concentration of ERAS-601 to preserve the resistant phenotype.
-
-
Characterization of Resistance:
-
Perform a dose-response assay on the resistant cell line and compare the IC50 to that of the parental cell line to quantify the degree of resistance.
-
Cryopreserve stocks of the resistant cell line at different passages.
-
Mandatory Visualizations
Caption: Mechanism of action of ERAS-601 in the RAS/MAPK pathway.
Caption: Overview of potential resistance mechanisms to ERAS-601.
Caption: Troubleshooting workflow for ERAS-601 resistance.
References
Optimizing ERAS-601 Dosage for Maximum Efficacy: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of ERAS-601, a potent and selective SHP2 inhibitor. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ERAS-601?
A1: ERAS-601 is an orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] By inhibiting SHP2, ERAS-601 blocks the signaling cascade that leads to cancer cell proliferation and survival.[1][2]
Q2: What is the recommended starting dose for ERAS-601 in preclinical models?
A2: Preclinical studies have demonstrated the anti-proliferative activity of ERAS-601 in various cancer cell lines. For instance, ERAS-601 inhibits wild-type SHP2 with an IC50 of 4.6 nM in biochemical assays.[2] In cell-based assays, synergistic effects have been observed when ERAS-601 is combined with other targeted agents like sotorasib or cetuximab.[2] Specific in vivo dosages will vary depending on the tumor model and experimental design.
Q3: What are the reported dose levels of ERAS-601 in clinical trials?
A3: In the FLAGSHP-1 Phase 1 study, ERAS-601 has been evaluated in patients with advanced or metastatic solid tumors. In combination with cetuximab, dose levels of 20 mg, 40 mg, and 60 mg administered twice daily (BID) for three weeks followed by a one-week break (3/1 schedule) have been investigated.[3] The maximum tolerated dose (MTD) for this combination was determined to be 40 mg BID on a 3/1 schedule.[3][4] In a study involving patients with advanced chordoma, ERAS-601 was administered as monotherapy at 40 mg BID continuously and 80 mg three times a week (TIW), and in combination with cetuximab at 40 mg BID on a 3/1 schedule.[5]
Q4: What are the common adverse events associated with ERAS-601?
A4: In the FLAGSHP-1 study of ERAS-601 in combination with cetuximab, treatment-related adverse events (TRAEs) at or below the MTD were generally Grade 1 and 2.[3] Common TRAEs (occurring in ≥20% of patients) included diarrhea, increased AST, increased ALT, and dermatitis acneiform.[3] Grade 3 or higher TRAEs, such as hypokalemia and decreased platelet count, were observed at the 60 mg BID dose level, which was above the MTD.[3] In chordoma patients receiving the combination therapy, frequently observed treatment-emergent adverse events included dermatitis acneiform, paronychia, dry skin, skin fissures, and skin infection.[5]
Data Summary
Table 1: ERAS-601 Clinical Trial Dosage and Schedule
| Clinical Trial | Combination Agent | ERAS-601 Dose | Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference |
| FLAGSHP-1 | Cetuximab | 20 mg BID, 40 mg BID, 60 mg BID | 3 weeks on, 1 week off | 40 mg BID (3/1) | [3][4] |
| FLAGSHP-1 (Chordoma) | None (Monotherapy) | 40 mg BID | Continuous | Not specified | [5] |
| FLAGSHP-1 (Chordoma) | None (Monotherapy) | 80 mg TIW | Three times a week | Not specified | [5] |
| FLAGSHP-1 (Chordoma) | Cetuximab | 40 mg BID | 3 weeks on, 1 week off | Not specified | [5] |
Experimental Protocols & Troubleshooting
A critical aspect of optimizing ERAS-601 dosage is a well-designed experimental workflow. Below is a generalized protocol for determining the optimal dose in a preclinical setting, followed by a troubleshooting guide for common issues.
Protocol: In Vivo Efficacy Study for ERAS-601 Dosage Optimization
-
Model Selection: Choose a relevant cancer xenograft or patient-derived xenograft (PDX) model with a known RAS/MAPK pathway alteration.
-
Animal Acclimatization: Allow animals to acclimate for at least one week before tumor implantation.
-
Tumor Implantation: Implant tumor cells or fragments subcutaneously.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Dose Preparation: Prepare ERAS-601 formulations at various concentrations for oral administration.
-
Treatment Administration: Administer ERAS-601 or vehicle control according to the planned dosing schedule (e.g., daily, twice daily, intermittent).
-
Tumor Measurement and Body Weight: Measure tumor volume and animal body weight 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach the predetermined endpoint size or for a specified duration.
-
Data Analysis: Analyze tumor growth inhibition, body weight changes, and any observed toxicities to determine the optimal dose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth within groups | Inconsistent tumor cell implantation; variability in animal health. | Ensure consistent cell numbers and injection technique. Monitor animal health closely and exclude outliers if justified. |
| Lack of ERAS-601 efficacy at expected doses | Poor drug bioavailability; incorrect dosing schedule; insensitive tumor model. | Verify formulation and administration technique. Test different dosing schedules (e.g., continuous vs. intermittent). Confirm the presence of an activated RAS/MAPK pathway in the tumor model. |
| Significant animal weight loss or toxicity | Dose is too high; off-target effects. | Reduce the dose or switch to an intermittent dosing schedule. Monitor for specific signs of toxicity and perform histopathology if necessary. |
| Inconsistent results between experiments | Variation in experimental conditions (e.g., cell passage number, animal supplier). | Standardize all experimental parameters. Use cells from a consistent passage number and animals from a reliable supplier. |
Signaling Pathways and Workflows
To visually represent the mechanism and experimental design, the following diagrams are provided.
Caption: ERAS-601 inhibits the SHP2 protein in the RAS/MAPK signaling pathway.
Caption: A typical workflow for preclinical dosage optimization of ERAS-601.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Erasca Presents Promising Initial Phase 1b Dose Escalation Data from FLAGSHP-1 for ERAS-601 Plus Cetuximab in Patients with Advanced Solid Tumors at the 2023 AACR Annual Meeting – Erasca [investors.erasca.com]
- 5. ascopubs.org [ascopubs.org]
ERAS-601 In Vitro Technical Support Center: Troubleshooting Solubility & Stability
Welcome to the technical support center for ERAS-601. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges of solubility and stability encountered during in vitro experiments with this potent SHP2 inhibitor. By leveraging established best practices for small molecule inhibitors, this guide aims to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ERAS-601 stock solutions?
A1: Like many small molecule inhibitors, ERAS-601 is expected to have low aqueous solubility. Therefore, it is highly recommended to prepare initial high-concentration stock solutions in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.
Q2: I observed precipitation when diluting my ERAS-601 DMSO stock solution into aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Dilution Method: Instead of adding a small volume of highly concentrated stock directly into a large volume of media, perform a serial dilution. First, dilute the stock to an intermediate concentration in a smaller volume of pre-warmed (37°C) media, then add this to the final volume.
-
Vortex Gently During Dilution: Add the ERAS-601 stock solution dropwise to the vortexing cell culture medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Some sensitive cell lines may require concentrations as low as 0.1%.
-
Use Serum-Containing Media: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize the compound and keep it in solution. If your experimental design allows, perform dilutions in complete media containing serum.
-
Sonication: Brief sonication of the final diluted solution can help to redissolve small precipitates.
Q3: How should I store the solid ERAS-601 compound and its stock solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity and activity of ERAS-601.
-
Solid Compound: Store the solid powder in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Aliquot these into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage. For short-term storage, -20°C is acceptable.
Q4: My experimental results with ERAS-601 are inconsistent. Could this be a stability issue?
A4: Inconsistent results can indeed be a sign of compound degradation. If you suspect instability, consider the following:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from a frozen stock aliquot for each experiment.
-
Minimize Time in Aqueous Solution: The stability of small molecule inhibitors can be lower in aqueous media compared to DMSO. Try to minimize the time the compound spends in your assay buffer before being added to the cells.
-
Perform a Stability Test: If you continue to see inconsistencies, you can perform a simple stability test by incubating ERAS-601 in your cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 24 hours) and then testing its activity.
Troubleshooting Guides
Issue: Poor Solubility and Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Cloudiness or visible precipitate upon dilution in media. | The concentration of ERAS-601 exceeds its solubility limit in the aqueous medium. | Lower the final working concentration of ERAS-601. Optimize the dilution method as described in the FAQs (serial dilution, vortexing). |
| Initial clarity followed by precipitation after incubation. | Delayed precipitation due to changes in temperature, pH, or interactions with media components over time. | Maintain a constant temperature during your experiment. Ensure the pH of your media is stable. Consider if any media components could be interacting with the compound. |
| Inconsistent results in cell-based assays. | Poor solubility leads to an inaccurate effective concentration of the inhibitor. | Determine the maximum soluble concentration of ERAS-601 in your specific cell culture medium by preparing a dilution series and visually inspecting for precipitation. |
Issue: Compound Instability and Degradation
| Symptom | Possible Cause | Suggested Solution |
| Loss of ERAS-601 activity over time in a biological assay. | The compound is degrading in the experimental solution. | Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots. Perform a time-course experiment to assess the stability of ERAS-601 in your assay conditions. |
| Appearance of new peaks in HPLC or LC-MS analysis of the compound. | The compound is degrading into new chemical entities. | Ensure proper storage of both solid compound and stock solutions (protected from light, moisture, and extreme temperatures). |
| Color change in the stock or working solution. | Chemical degradation or oxidation of the compound. | Discard the solution and prepare a fresh one. Store solutions protected from light. Consider purging the headspace of the storage vial with an inert gas like argon or nitrogen. |
Data Presentation
Table 1: General Solubility of Small Molecule SHP2 Inhibitors in Common Solvents
Note: Specific quantitative solubility data for ERAS-601 is not publicly available. This table provides general guidance based on the properties of similar small molecule inhibitors.
| Solvent | Typical Solubility | Recommended Use |
| DMSO | High (e.g., >50 mM) | Preparation of high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as an alternative for stock solutions, but DMSO is generally preferred. |
| Water / Aqueous Buffers | Very Low / Insoluble | Not recommended for direct dissolution. Working solutions should be prepared by diluting a stock solution. |
| Cell Culture Media | Low | The maximum soluble concentration should be determined experimentally. |
Table 2: Recommended Storage Conditions and Stability Guidelines
| Form | Storage Temperature | Protection | General Stability Notes |
| Solid Powder | -20°C | Protect from light and moisture. | Stable for at least one year when stored correctly. |
| DMSO Stock Solution | -80°C (long-term) or -20°C (short-term) | Protect from light. | Stable for several months at -80°C. Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Prepare fresh before use. | Stability in aqueous solutions is limited and should be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of ERAS-601 Stock and Working Solutions
-
Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Allow the solid ERAS-601 powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of ERAS-601 powder and dissolve it in the appropriate volume of high-purity DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
-
-
Prepare Final Working Solution in Cell Culture Medium:
-
Thaw a single-use aliquot of the 10 mM ERAS-601 stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize precipitation, it is recommended to perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
While gently vortexing the pre-warmed medium, add the required volume of the ERAS-601 stock solution. For example, add 10 µL of a 1 mM stock to 10 mL of medium for a final concentration of 1 µM with 0.1% DMSO.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
ERAS-601 is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1] By inhibiting SHP2, ERAS-601 blocks the signaling cascade that leads to cell proliferation and survival.[2]
Caption: ERAS-601 inhibits the SHP2-mediated activation of the RAS-MAPK signaling pathway.
Caption: Experimental workflow for preparing and troubleshooting ERAS-601 working solutions.
Caption: Logical workflow for troubleshooting ERAS-601 stability issues.
References
ERAS-601 In Vivo Bioavailability Technical Support Center
Welcome to the technical support center for ERAS-601. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of ERAS-601 during their experiments. Here you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is ERAS-601 and what is its mechanism of action?
A1: ERAS-601 is a potent and selective, orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting SHP2, ERAS-601 blocks oncogenic signaling and has demonstrated anti-tumor activity in preclinical models.[2]
Q2: What are the known pharmacokinetic properties of ERAS-601?
A2: Preclinical studies have shown that ERAS-601 achieves substantial systemic exposure in mouse models.[2][3] In clinical trials, ERAS-601 has demonstrated well-behaved pharmacokinetic characteristics.[4] While specific quantitative bioavailability data from non-clinical studies are not publicly available, the compound is orally administered in clinical settings.[1]
Q3: What are some potential challenges with the oral bioavailability of small molecule inhibitors like ERAS-601?
A3: Small molecule kinase inhibitors, particularly those that are poorly soluble in water, can present several challenges to achieving consistent oral bioavailability. These can include low aqueous solubility, poor permeability across the intestinal wall, and susceptibility to first-pass metabolism in the liver. These factors can lead to low and variable absorption, which may impact in vivo efficacy.
Q4: Are there any known drug-drug interactions with ERAS-601?
A4: In a clinical study combining ERAS-601 with cetuximab, the pharmacokinetics of both drugs were generally comparable to their historical monotherapy values, suggesting a lack of drug-drug interaction.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the in vivo bioavailability of ERAS-601.
Issue 1: Low or inconsistent plasma concentrations of ERAS-601 in animal studies.
-
Potential Cause 1: Suboptimal Vehicle Formulation.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of your ERAS-601 batch in various pharmaceutically acceptable vehicles.
-
Optimize Vehicle: For poorly soluble compounds, consider using a vehicle known to enhance solubility and absorption. Common vehicles for kinase inhibitors in preclinical studies include:
-
A mixture of DMSO (≤10%), Tween 80 (e.g., 0.5-2%), and saline or PBS.
-
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS).
-
Suspensions in an aqueous vehicle containing carboxymethylcellulose.
-
-
Ensure Homogeneity: If using a suspension, ensure that it is uniformly mixed before each administration to guarantee consistent dosing.
-
-
-
Potential Cause 2: Issues with Oral Gavage Technique.
-
Troubleshooting Steps:
-
Verify Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to variability and adverse events.
-
Standardize Procedure: Use consistent gavage volumes and needle sizes across all animals in the study.
-
-
Issue 2: High variability in tumor growth inhibition despite consistent dosing.
-
Potential Cause 1: Inconsistent Drug Exposure.
-
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Before a large-scale efficacy study, perform a pilot PK study to determine the plasma concentration-time profile of ERAS-601 with your chosen formulation and dosing regimen. This will help confirm that you are achieving adequate and consistent drug exposure.
-
Correlate PK with Pharmacodynamics (PD): If possible, measure a downstream biomarker of SHP2 inhibition (e.g., p-ERK levels) in tumor tissue or surrogate tissues to correlate drug exposure with target engagement.
-
-
-
Potential Cause 2: Animal-to-Animal Physiological Differences.
-
Troubleshooting Steps:
-
Standardize Animal Conditions: Ensure that all animals are of a similar age and weight, and are housed under identical conditions.
-
Fasting/Fed State: The presence of food can affect the absorption of orally administered drugs. Standardize the feeding schedule of the animals before and after dosing.
-
-
Quantitative Data Summary
While specific preclinical bioavailability data for ERAS-601 is not publicly available, the following table summarizes the reported in vivo anti-tumor activity from a preclinical study, which implies sufficient oral bioavailability to achieve a therapeutic effect.
| Model Type | Cancer Type with Mutation | Dosing Regimen | Outcome |
| CDX and PDX | EGFR, KRAS, BRAF Class III, NF1LOF | Not specified | Significant tumor growth inhibition relative to vehicle control.[2] |
| NCI-H358 Xenograft | Not specified | Not specified | Inhibition of ERK1/2 phosphorylation and DUSP6 mRNA levels.[2] |
Experimental Protocols
Protocol 1: General Protocol for Oral Formulation Preparation of a Poorly Soluble Kinase Inhibitor for Murine Studies
This is a general protocol and may need to be optimized for ERAS-601.
-
Materials:
-
Kinase inhibitor (e.g., ERAS-601)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of the kinase inhibitor.
-
Prepare a stock solution by dissolving the inhibitor in 100% DMSO. The concentration of the stock solution will depend on the final desired dosing concentration.
-
On the day of administration, prepare the final dosing solution. For example, to prepare a vehicle with 5% DMSO and 2% Tween 80:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add Tween 80 to a final concentration of 2%.
-
Add sterile saline or PBS to the final desired volume, ensuring the final DMSO concentration is 5% or less.
-
-
Vortex the solution thoroughly to ensure it is a homogenous solution or a fine suspension.
-
Visually inspect the formulation for any precipitation before administration.
-
Protocol 2: Pharmacokinetic Study Design for an Orally Administered Compound in Mice
-
Objective: To determine the plasma concentration-time profile of ERAS-601 following oral administration.
-
Study Groups:
-
Oral (PO) Group: Administer ERAS-601 at the desired dose via oral gavage.
-
Intravenous (IV) Group (for absolute bioavailability): Administer a lower dose of ERAS-601 via tail vein injection.
-
-
Procedure:
-
Fast the animals for a standardized period (e.g., 4 hours) before dosing, with water available ad libitum.
-
Administer the prepared formulation.
-
Collect blood samples (e.g., via retro-orbital, submandibular, or saphenous vein puncture) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose for PO; and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours for IV).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of ERAS-601 in plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC (Area Under the Curve).
-
If an IV group is included, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: ERAS-601 inhibits the SHP2-mediated activation of the RAS/MAPK pathway.
Caption: A logical workflow for troubleshooting poor in vivo bioavailability.
References
- 1. erasca.com [erasca.com]
- 2. erasca.com [erasca.com]
- 3. Erasca Presents Compelling Preclinical Data Supporting Clinical Development of Potentially Best-In-Class Programs ERAS-007, ERAS-601, and ERAS-3490 at 2022 AACR Annual Meeting - BioSpace [biospace.com]
- 4. investors.erasca.com [investors.erasca.com]
Addressing off-target effects of the SHP2 inhibitor ERAS-601
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the SHP2 inhibitor ERAS-601. The information is designed to help address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is ERAS-601 and what is its mechanism of action?
A1: ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2][3][4] SHP2 is a critical component of the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers.[2][4] ERAS-601 binds to SHP2 and locks it in an inactive conformation, thereby preventing its signaling function and inhibiting the downstream RAS/MAPK pathway.[2]
Q2: How selective is ERAS-601?
A2: ERAS-601 has been shown to be highly selective for SHP2. In preclinical studies, it demonstrated no significant inhibition against a panel of 300 kinases and 12 other phosphatases.[1][4] This high selectivity suggests that off-target effects are minimal.
Q3: What are the known on-target effects of ERAS-601 in preclinical models?
A3: The primary on-target effect of ERAS-601 is the inhibition of the RAS/MAPK pathway, which can be measured by a decrease in the phosphorylation of ERK1/2 (pERK1/2) and reduced expression of DUSP6 mRNA.[1][4] This leads to anti-proliferative activity in cancer cell lines with oncogenic alterations in the RAS/MAPK pathway and has been shown to inhibit tumor growth in various xenograft and patient-derived xenograft (PDX) models.[1][4]
Q4: What are the reported treatment-related adverse events (TRAEs) in clinical trials of ERAS-601 that might be relevant for preclinical observations?
A4: In Phase 1 clinical trials, particularly when used in combination with cetuximab, the most common TRAEs included dermatologic toxicities (such as dermatitis acneiform, paronychia, and dry skin), diarrhea, nausea, vomiting, stomatitis, peripheral edema, fatigue, thrombocytopenia, and elevated liver enzymes (AST/ALT).[5][6][7] While these are observed in patients, they may provide insights into potential on-target or off-target toxicities in preclinical models, especially in long-term in vivo studies.
Troubleshooting Guide
This guide is presented in a question-and-answer format to address specific experimental issues.
Issue 1: Unexpected or inconsistent results in cell viability/proliferation assays.
-
Question: I am observing higher than expected cytotoxicity or inconsistent results in my cell viability assays with ERAS-601. Could this be an off-target effect?
-
Answer: While ERAS-601 is highly selective, unexpected cytotoxicity could arise from several factors. It is important to systematically investigate the potential causes.
-
High Concentrations: At very high concentrations, small molecule inhibitors can exhibit off-target effects or non-specific toxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.1-0.5%).
-
Compound Stability: Verify the stability of ERAS-601 in your cell culture medium under experimental conditions. Degradation of the compound could lead to inconsistent results.
-
On-Target Toxicity: In some cell lines, potent on-target inhibition of the SHP2 pathway may lead to significant growth inhibition or cell death, which could be misinterpreted as non-specific toxicity.
-
| Parameter | Recommendation |
| ERAS-601 Concentration | Perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine IC50. |
| DMSO Concentration | Maintain final DMSO concentration at ≤ 0.1% across all treatments. |
| Incubation Time | Optimize incubation time (e.g., 24, 48, 72 hours) for your cell model. |
| Cell Seeding Density | Ensure consistent and optimal cell seeding density for your assay. |
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Question: ERAS-601 shows potent inhibition in my biochemical assay, but the effect is much weaker in my cell-based assays. Why is this happening?
-
Answer: A discrepancy between biochemical and cellular potency is a common issue with small molecule inhibitors and can be due to several factors unrelated to off-target effects.
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Efflux Pumps: The cells may be actively removing the compound via efflux pumps.
-
High Intracellular ATP: For ATP-competitive inhibitors, high intracellular ATP concentrations can compete with the inhibitor. While ERAS-601 is an allosteric inhibitor, this principle highlights the differences between a simplified biochemical environment and a complex cellular context.
-
Target Engagement: It is crucial to confirm that ERAS-601 is engaging with SHP2 in your cells. A Cellular Thermal Shift Assay (CETSA) can be used for this purpose.
-
Issue 3: Observing paradoxical activation of the MAPK pathway.
-
Question: I am observing a paradoxical increase in pERK levels at certain concentrations or time points after ERAS-601 treatment. Is this an off-target effect?
-
Answer: Paradoxical activation of signaling pathways can occur with inhibitors and is often a result of feedback mechanisms rather than off-target effects.
-
Feedback Loops: Inhibition of SHP2 can sometimes lead to the activation of upstream receptor tyrosine kinases (RTKs) through feedback mechanisms, which can result in a temporary or partial reactivation of the MAPK pathway.
-
Experimental Artifacts: Ensure that your western blot or other readout is optimized and that you are using appropriate controls.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the binding of ERAS-601 to SHP2 in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with ERAS-601 at various concentrations or with a vehicle control (DMSO).
-
Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble SHP2 protein using western blotting.
-
Data Analysis: Plot the amount of soluble SHP2 as a function of temperature for both the vehicle and ERAS-601-treated samples. A shift in the melting curve to a higher temperature in the presence of ERAS-601 indicates target engagement.[8]
-
Protocol 2: RAS Activation Assay (Pull-Down Method)
-
Objective: To measure the on-target effect of ERAS-601 on RAS activity.
-
Methodology:
-
Cell Lysis: Lyse treated and untreated cells in a buffer that preserves GTP-bound RAS.
-
Pull-Down: Use a GST-tagged Raf-1 Ras-Binding Domain (RBD) fusion protein to selectively bind to active (GTP-bound) RAS.[9] The complex is then pulled down using glutathione-conjugated agarose beads.
-
Western Blotting: Elute the pulled-down proteins and detect the amount of active RAS by western blotting using a RAS-specific antibody. Run a parallel blot for total RAS from the initial cell lysates to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative amount of active RAS in treated versus control cells.[9]
-
Visualizations
Caption: Simplified SHP2 signaling pathway and the inhibitory action of ERAS-601.
Caption: Troubleshooting workflow for unexpected results with ERAS-601.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
ERAS-601 experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERAS-601, a potent and selective allosteric inhibitor of SHP2.
Frequently Asked Questions (FAQs)
1. General Compound Handling and Storage
-
Q: How should ERAS-601 be stored for long-term and short-term use?
-
A: For long-term stability, solid ERAS-601 should be stored at -20°C in a desiccated environment. For short-term use, storing at 4°C is acceptable. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q: What is the recommended solvent for preparing ERAS-601 stock solutions?
-
A: DMSO is the recommended solvent for preparing high-concentration stock solutions of ERAS-601. For cell-based assays, ensure the final DMSO concentration in the culture medium is below a level that affects cell viability, typically less than 0.1%.
-
2. In Vitro Cell-Based Assays
-
Q: I am not observing the expected anti-proliferative effect of ERAS-601 in my cancer cell line. What are the potential reasons?
-
A: Several factors could contribute to a lack of response:
-
Cell Line Resistance: The cell line may not be dependent on the SHP2 signaling pathway for its proliferation and survival. Cell lines with mutations downstream of SHP2, such as in BRAF or MEK, may be intrinsically resistant.
-
Suboptimal Assay Conditions: The duration of the assay may be insufficient for ERAS-601 to induce a significant effect on cell viability. Consider extending the incubation time (e.g., 72 to 96 hours). Additionally, high serum concentrations in the culture medium can sometimes mask the inhibitory effects of the compound.
-
Acquired Resistance: Prolonged exposure to SHP2 inhibitors can lead to the development of resistance, often through feedback activation of receptor tyrosine kinases (RTKs).
-
-
-
Q: My Western blot results do not show a decrease in phosphorylated ERK (p-ERK) levels after ERAS-601 treatment. What should I check?
-
A:
-
Treatment Time and Dose: Ensure that the cells were treated with an appropriate concentration of ERAS-601 and for a sufficient duration to observe pathway inhibition. A time-course and dose-response experiment is recommended to determine the optimal conditions.
-
Lysate Preparation: Proper and rapid cell lysis with phosphatase and protease inhibitors is crucial to preserve the phosphorylation status of proteins.
-
Antibody Quality: Verify the specificity and optimal dilution of the primary antibodies for both total ERK and p-ERK.
-
Basal Pathway Activity: The cell line may have low basal levels of RAS/MAPK pathway activation. Consider stimulating the pathway with a growth factor (e.g., EGF, FGF) prior to ERAS-601 treatment to create a larger dynamic range for observing inhibition.
-
-
3. In Vivo Experiments
-
Q: What are the key considerations for designing in vivo efficacy studies with ERAS-601?
-
A:
-
Pharmacokinetics: Characterize the pharmacokinetic profile of ERAS-601 in the chosen animal model to ensure adequate drug exposure at the tumor site.
-
Dosing Regimen: Based on preclinical data, ERAS-601 has been evaluated in various dosing regimens, including continuous and intermittent schedules.[1] The optimal regimen may depend on the tumor model and combination therapy.
-
Tumor Model Selection: Utilize tumor models with known alterations in the RAS/MAPK pathway that are sensitive to SHP2 inhibition.[2]
-
Pharmacodynamic Markers: Monitor target engagement in vivo by assessing p-ERK levels or other downstream markers in tumor tissue.[3]
-
-
Troubleshooting Guides
Issue: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each replicate. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after dilution. If precipitation occurs, try preparing fresh dilutions or using a lower concentration of the stock solution. |
| Cell Line Instability | Maintain a consistent and low passage number for the cell line. Periodically perform cell line authentication. |
Issue: Inconsistent Western Blot Results for p-ERK Inhibition
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Lysis | Use ice-cold lysis buffer containing fresh phosphatase and protease inhibitors. Ensure complete cell lysis by scraping and vortexing. |
| Uneven Protein Loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., total ERK, GAPDH, β-actin) to verify equal loading. |
| Inefficient Protein Transfer | Optimize the transfer conditions (voltage, time) for your specific gel and membrane type. Verify transfer efficiency using a stain like Ponceau S. |
| Antibody Incubation | Optimize the primary and secondary antibody concentrations and incubation times. Ensure adequate washing steps to reduce background signal. |
Quantitative Data
Table 1: Biochemical and In Vitro Activity of ERAS-601
| Parameter | Value | Reference |
| Biochemical IC50 (wild-type SHP2) | 4.6 nM | [1][4] |
| Selectivity | No significant inhibition of 300 other kinases and 12 other phosphatases | [1][3] |
Table 2: Clinical Trial Data for ERAS-601 in Chordoma (FLAGSHP-1 Study)
| Treatment Group | Number of Patients | Objective Response Rate (Partial Response) | Stable Disease |
| ERAS-601 Monotherapy | 2 | 0% | 50% (1 patient) |
| ERAS-601 + Cetuximab | 11 | 9% (1 patient) | 73% (8 patients) |
Data as of October 31, 2023.[1]
Experimental Protocols
Detailed Methodology: Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Compound Treatment: Treat cells with varying concentrations of ERAS-601 or vehicle control (DMSO) for the desired duration (e.g., 2, 6, 24 hours). If applicable, stimulate cells with a growth factor 15-30 minutes prior to lysis.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Visualizations
Caption: ERAS-601 inhibits the SHP2 signaling pathway.
Caption: Workflow for in vitro testing of ERAS-601.
References
- 1. researchgate.net [researchgate.net]
- 2. Erasca Presents Compelling Preclinical Data Supporting Clinical Development of Potentially Best-In-Class Programs ERAS-007, ERAS-601, and ERAS-3490 at 2022 AACR Annual Meeting – Erasca [investors.erasca.com]
- 3. erasca.com [erasca.com]
- 4. aacrjournals.org [aacrjournals.org]
ERAS-601 Technical Support Center: Refining Treatment Schedules for Better Outcomes
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with ERAS-601, an investigational, potent, and selective oral inhibitor of SHP2. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ERAS-601?
ERAS-601 is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[1] By inhibiting SHP2, ERAS-601 prevents the dephosphorylation of downstream signaling molecules, thereby inhibiting the RAS/MAPK signaling pathway and the proliferation of cancer cells that are dependent on this pathway.[1]
Q2: What are the recommended preclinical and clinical dosing schedules for ERAS-601?
Preclinical and clinical dosing schedules for ERAS-601 vary depending on the model system and whether it is used as a monotherapy or in combination.
| Setting | Dosing Schedule | Notes |
| Preclinical (in vivo xenograft) | 15 mg/kg, once daily (QD), oral administration | This dose has been used in KRAS mutant xenograft models.[2] |
| Clinical (Monotherapy - Chordoma) | 40 mg, twice daily (BID), continuous | As reported in the FLAGSHP-1 study.[3] |
| 80 mg, three times a week (TIW) | An alternative monotherapy schedule tested in the FLAGSHP-1 study.[3] | |
| Clinical (Combination with Cetuximab) | 40 mg, twice daily (BID), 3 weeks on, 1 week off | This intermittent schedule is used in combination with cetuximab (500 mg/m2, Q2W).[3] |
Q3: What are the known adverse events associated with ERAS-601 in clinical trials?
In the FLAGSHP-1 study, treatment-emergent adverse events (TEAEs) for ERAS-601 in combination with cetuximab were primarily dermatological and generally manageable.[3]
| Adverse Event | Grade (unless otherwise noted) |
| Dermatitis Acneiform | 1-2 (2 patients with Grade 3) |
| Paronychia | 1-2 |
| Dry Skin | 1-2 |
| Skin Fissures | 1-2 |
| Skin Infection | 1-2 (1 patient with Grade 3) |
| Diarrhea | 1-2 |
| Nausea | 1-2 |
| Vomiting | 1-2 |
| Stomatitis | 1-2 |
| Peripheral Edema | 1-2 |
| Fatigue | 1-2 |
| Thrombocytopenia | 1-2 |
| AST Elevation | 1-2 |
No patients discontinued therapy due to TEAEs related to ERAS-601 in the reported cohort.[3]
Troubleshooting Guides
In Vitro Experiments
Issue: Higher than expected IC50 values in cell viability assays.
-
Possible Cause 1: Cell line resistance.
-
Troubleshooting:
-
Confirm the RAS/MAPK pathway dependency of your cell line through literature review or baseline pathway activity assessment (e.g., pERK levels).
-
Consider that some mutations, such as certain RAS mutations (e.g., G13D, Q61X), may confer resistance to SHP2 inhibition.[4]
-
Test a panel of cell lines with known sensitivities to establish a baseline. The biochemical IC50 of ERAS-601 is 4.6 nM.[5]
-
-
-
Possible Cause 2: Assay conditions.
-
Troubleshooting:
-
Ensure that the seeding density is appropriate and that cells are in the logarithmic growth phase.
-
Optimize the incubation time with ERAS-601. A 14-day clonogenic assay has been used to assess the long-term effects of ERAS-601.[2]
-
Verify the concentration and stability of your ERAS-601 stock solution.
-
-
Issue: Inconsistent pERK1/2 inhibition in Western blot analysis.
-
Possible Cause 1: Timing of sample collection.
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal time point for observing maximal pERK1/2 inhibition. In some systems, a rebound in pERK levels can be observed after initial inhibition.[4]
-
-
-
Possible Cause 2: Reagent and protocol variability.
-
Troubleshooting:
-
Ensure consistent cell lysis and protein quantification.
-
Use fresh phosphatase and protease inhibitors in your lysis buffer.
-
Validate the specificity and optimal dilution of your primary antibodies for pERK1/2 and total ERK1/2.
-
-
In Vivo Experiments
Issue: Suboptimal tumor growth inhibition in xenograft models.
-
Possible Cause 1: Inadequate drug exposure.
-
Troubleshooting:
-
Verify the formulation and oral gavage technique to ensure proper administration.
-
Conduct a pilot pharmacokinetic study to measure plasma concentrations of ERAS-601 in your model.
-
-
-
Possible Cause 2: Tumor model resistance.
-
Troubleshooting:
-
Confirm the RAS/MAPK pathway dependency of the xenograft model. ERAS-601 has shown efficacy in models with EGFR, KRAS, and BRAF Class III mutations.[1]
-
Consider that the tumor microenvironment can influence drug response.
-
-
Issue: Unexpected toxicity in animal models.
-
Possible Cause 1: Off-target effects or species-specific toxicity.
-
Troubleshooting:
-
Carefully monitor animals for clinical signs of toxicity (weight loss, changes in behavior, etc.).
-
Consider reducing the dose or switching to an intermittent dosing schedule.
-
Perform histopathological analysis of major organs at the end of the study.
-
-
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of ERAS-601 in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for pERK1/2 and Total ERK1/2
-
Cell Lysis: After treatment with ERAS-601, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry: Quantify the band intensities and normalize pERK1/2 levels to total ERK1/2.
Quantitative Real-Time PCR (qRT-PCR) for DUSP6
-
RNA Extraction: Extract total RNA from cells treated with ERAS-601 using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers for DUSP6 and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of DUSP6 using the 2-ΔΔCt method, normalizing to the housekeeping gene.[7]
Visualizations
Caption: ERAS-601 inhibits the SHP2-mediated activation of the RAS/MAPK signaling pathway.
Caption: A general experimental workflow for the preclinical evaluation of ERAS-601.
References
- 1. erasca.com [erasca.com]
- 2. erasca.com [erasca.com]
- 3. ascopubs.org [ascopubs.org]
- 4. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual-specificity protein phosphatase 6 (DUSP6) overexpression reduces amyloid load and improves memory deficits in male 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscair.res.in [op.niscair.res.in]
Technical Support Center: ERAS-601 Combination Therapy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERAS-601 in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ERAS-601 and the rationale for its use in combination therapy?
A1: ERAS-601 is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), a non-receptor protein tyrosine phosphatase.[1][2][3] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[2][3][4] By inhibiting SHP2, ERAS-601 blocks this signaling cascade, leading to reduced cancer cell proliferation and survival.[1] The rationale for using ERAS-601 in combination therapy is to achieve a more potent and durable anti-cancer effect by targeting multiple nodes in the RAS/MAPK pathway simultaneously. For instance, combining ERAS-601 with an EGFR inhibitor like cetuximab or a KRAS G12C inhibitor can create a more comprehensive blockade of oncogenic signaling, potentially overcoming or delaying the onset of resistance.[1]
Q2: What are the common combination partners for ERAS-601 and in what cancer types are they being investigated?
A2: ERAS-601 is being investigated in combination with several other targeted therapies. Common partners include:
-
Cetuximab (EGFR inhibitor): This combination has shown robust nonclinical activity in RAS/RAF wild-type colorectal cancer (CRC) and human papillomavirus (HPV)-negative head and neck squamous cell carcinoma (HNSCC).[1][2][3]
-
Sotorasib/Adagrasib (KRAS G12C inhibitors): Preclinical data suggests that combining ERAS-601 with KRAS G12C inhibitors results in synergistic inhibition of cell viability and superior tumor growth inhibition in non-small cell lung cancer (NSCLC) and CRC models.
-
ERAS-007 (ERK1/2 inhibitor): This combination, referred to as a "MAPKlamp," aims to shut down the RAS/MAPK pathway by targeting both an upstream (SHP2) and a downstream (ERK) node. This strategy is being evaluated in various solid tumors with RAS/MAPK pathway alterations.[4][5][6]
-
Gilteritinib (FLT3 inhibitor): In preclinical models of FLT3-mutated acute myeloid leukemia (AML), ERAS-601 has been shown to work synergistically with gilteritinib.
Q3: What are the known toxicities associated with ERAS-601 combination therapy from clinical trials?
A3: In the FLAGSHP-1 study, ERAS-601 in combination with cetuximab was found to have a manageable safety profile.[2][3][7] The most common treatment-related adverse events (TRAEs) were generally low-grade and included diarrhea, increased AST/ALT, and dermatitis acneiform.[2][3][7]
Troubleshooting Guides
Problem 1: Suboptimal inhibition of p-ERK levels observed in Western blot after ERAS-601 treatment.
Possible Cause 1: Reagent or Protocol Issues
-
Solution: Ensure that lysis buffers are freshly prepared and contain a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.[8] It is recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking, as milk can cause high background with phospho-antibodies.[8]
Possible Cause 2: Cellular Resistance
-
Solution: Resistance to SHP2 inhibition can be mediated by the reactivation of the RAS/MAPK pathway through various mechanisms.[5] Consider investigating potential bypass tracks or mutations in downstream components of the pathway. Combination with a downstream inhibitor, such as the ERK1/2 inhibitor ERAS-007, may be necessary to overcome this resistance.[4][5]
Problem 2: High variability in cell viability assays with ERAS-601 combination therapy.
Possible Cause 1: Assay timing and cell density
-
Solution: Optimize the incubation time and cell seeding density for your specific cell line and combination of drugs. A time-course and dose-response experiment should be performed for each drug individually and in combination to determine the optimal endpoint.
Possible Cause 2: Drug Interaction
-
Solution: The sequence of drug addition can influence the outcome. Test different sequences (e.g., ERAS-601 followed by the combination partner, the reverse, or simultaneous addition) to determine the most effective schedule for synergistic effects.
Problem 3: Inconsistent tumor growth inhibition in xenograft models.
Possible Cause 1: Pharmacokinetics and Dosing Schedule
-
Solution: The pharmacokinetics of ERAS-601 and its combination partner may not be optimal with the current dosing schedule. Review preclinical and clinical data for recommended dosing regimens. In a clinical study of ERAS-601 with cetuximab, ERAS-601 was administered twice daily for three weeks followed by a one-week break, while cetuximab was given every two weeks.[2][3]
Possible Cause 2: Tumor Model Heterogeneity
-
Solution: Patient-derived xenograft (PDX) models can exhibit significant heterogeneity. Ensure that tumors are of a consistent size at the start of treatment and that animals are randomized into treatment groups. Increasing the number of animals per group can also help to improve statistical power.
Quantitative Data
Table 1: Preclinical Activity of ERAS-601
| Parameter | Value | Source |
| Biochemical IC50 | 4.6 nM | [1] |
Table 2: Clinical Trial Data for ERAS-601 in Combination with Cetuximab (FLAGSHP-1 Study)
| Parameter | Value | Notes | Source |
| Maximum Tolerated Dose (MTD) | 40 mg BID (3 weeks on/1 week off) | In combination with cetuximab | [2][3][7] |
| Treatment-Related Adverse Events (TRAEs) at or below MTD (≥20% of patients) | |||
| Diarrhea | 27% | All Grade 1 or 2 | [2][3][7] |
| AST Increase | 27% | All Grade 1 or 2 | [2][3][7] |
| ALT Increase | 20% | All Grade 1 or 2 | [2][3][7] |
| Dermatitis Acneiform | 20% | All Grade 1 or 2 | [2][3][7] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with ERAS-601, the combination partner, or the combination for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with serial dilutions of ERAS-601, the combination partner, and the combination in triplicate. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine IC50 values.
Visualizations
Caption: ERAS-601 Signaling Pathway and Combination Therapy Targets.
Caption: A typical experimental workflow for ERAS-601 combination studies.
Caption: Troubleshooting logic for suboptimal p-ERK inhibition.
References
Strategies to enhance the therapeutic index of ERAS-601
ERAS-601 Technical Support Center
Welcome to the technical support resource for ERAS-601, a potent and selective allosteric inhibitor of SHP2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding strategies to enhance the therapeutic index of ERAS-601 in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ERAS-601?
A1: ERAS-601 is an orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase), a non-receptor protein tyrosine phosphatase.[1][2] SHP2 is a critical signaling node that promotes the activation of the RAS/MAPK pathway downstream of receptor tyrosine kinase (RTK) signaling.[1][2][3] By binding to a specific allosteric pocket, ERAS-601 stabilizes SHP2 in an inactive conformation. This prevents SHP2-mediated signaling, leading to the inhibition of the RAS-MAPK pathway and subsequently suppressing the proliferation and growth of cancer cells that are dependent on this pathway.[1][2]
Q2: What is the rationale for enhancing the therapeutic index of ERAS-601?
A2: The therapeutic index (TI) represents the window between a drug's effective therapeutic dose and its toxic dose. A wider TI is crucial for a successful therapeutic agent. For ERAS-601, like many targeted therapies, enhancing the TI aims to achieve two primary goals:
-
Maximize Anti-Tumor Efficacy: By increasing the potency of the drug against cancer cells, either through dose optimization or synergistic combinations.
-
Minimize On-Target and Off-Target Toxicities: By reducing adverse effects on healthy tissues, allowing for sustained treatment at effective doses. Strategies such as intermittent dosing or combining ERAS-601 with other agents can help manage toxicities, thereby widening the therapeutic window.[4]
Q3: What are the most promising strategies to enhance the therapeutic index of ERAS-601?
A3: Based on preclinical and clinical data, the most promising strategy is combination therapy . SHP2 is a central node that regulates signaling from multiple RTKs.[3] Therefore, combining ERAS-601 with inhibitors of specific components of the RAS/MAPK pathway or other oncogenic drivers can lead to synergistic anti-tumor activity and potentially overcome resistance.[3][5] Key combination strategies include:
-
EGFR Inhibitors (e.g., Cetuximab): For EGFR-driven cancers like colorectal and head and neck cancers.[6][7]
-
ERK1/2 Inhibitors (e.g., ERAS-007): To achieve vertical pathway inhibition in RAS/MAPK-driven tumors.[8]
-
KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib): Preclinical data show strong synergy in KRAS G12C-mutated models.[9]
-
Immune Checkpoint Inhibitors (e.g., Pembrolizumab): SHP2 also plays a role in regulating immune cell function, providing a rationale for combination with immunotherapy.[1][5][10]
Another key strategy is the implementation of optimized dosing schedules , such as intermittent dosing ('3 weeks on, 1 week off'), which has been shown to improve the tolerability of ERAS-601 in combination therapies.[11]
Troubleshooting Guides
Problem 1: Significant in vivo toxicity is observed with ERAS-601 monotherapy before achieving desired tumor growth inhibition.
| Possible Cause | Suggested Solution |
| Dosing Schedule | The current dosing schedule (e.g., continuous daily dosing) may not be optimal. |
| Troubleshooting Step: Implement an intermittent dosing schedule. A "3 weeks on, 1 week off" schedule has been successfully used in clinical trials to manage toxicity.[11] This allows for patient recovery from potential side effects while maintaining therapeutic pressure on the tumor. | |
| Monotherapy Limitation | The tumor may have parallel signaling pathways or feedback mechanisms that limit the efficacy of SHP2 inhibition alone, requiring higher, more toxic doses for a modest effect. |
| Troubleshooting Step: Evaluate a combination therapy strategy. Identify the primary oncogenic driver in your model (e.g., EGFR, KRAS) and combine ERAS-601 with a specific inhibitor of that driver. This can produce a synergistic effect, allowing for lower, less toxic doses of both agents.[4][9] |
Problem 2: Acquired resistance to ERAS-601 emerges in our long-term cell culture or xenograft models.
| Possible Cause | Suggested Solution |
| Pathway Reactivation | Cancer cells may develop mechanisms to reactivate the RAS/MAPK pathway downstream of SHP2 or through bypass tracks. |
| Troubleshooting Step: Perform molecular analysis (e.g., Western blot for p-ERK, RNA-seq) to identify the mechanism of resistance. If downstream pathway reactivation is confirmed, introduce a downstream inhibitor. For example, combining ERAS-601 with an ERK inhibitor (like ERAS-007) can block the pathway at two different nodes, preventing escape.[8] | |
| Upregulation of Parallel Pathways | Cells may upregulate alternative survival pathways (e.g., PI3K-AKT) to compensate for SHP2 inhibition. |
| Troubleshooting Step: Screen for activation of other survival pathways. If a parallel pathway is identified as upregulated, test a combination of ERAS-601 with an inhibitor of that pathway (e.g., a PI3K inhibitor). |
Data Presentation
Table 1: Summary of Clinical Trial Data for ERAS-601 Combination Therapy
This table summarizes key findings from the FLAGSHP-1 clinical trial investigating ERAS-601 in combination with the EGFR inhibitor, cetuximab.
| Parameter | Value / Observation | Reference |
| Drug Combination | ERAS-601 + Cetuximab | [7] |
| Patient Population | Advanced or Metastatic Solid Tumors (including Chordoma) | [7][11] |
| Maximum Tolerated Dose (MTD) of ERAS-601 | 40 mg BID (twice daily) | [7][12] |
| Recommended Dosing Schedule | 3 weeks on, 1 week off (per 28-day cycle) | [11] |
| Common Treatment-Related Adverse Events (TRAEs, Grade 1-2) | Dermatitis acneiform, paronychia, dry skin, diarrhea, increased AST/ALT | [7][11] |
| Dose-Limiting Toxicities (DLTs) (Observed above MTD) | Grade 3 platelet count decrease, Grade 4 hypokalemia | [7] |
| Preliminary Efficacy (Chordoma Cohort) | 1 partial response (PR), 8 stable disease (SD) out of 9 patients | [11] |
Experimental Protocols
Protocol: Assessing Synergy between ERAS-601 and a Combination Agent (e.g., MEK Inhibitor) using a Cell Viability Assay
This protocol describes how to quantitatively assess whether the combination of ERAS-601 and another inhibitor results in a synergistic, additive, or antagonistic effect on cancer cell proliferation.
1. Materials:
-
Cancer cell line of interest (e.g., KRAS-mutant cell line)
-
Cell culture medium and supplements
-
ERAS-601 (stock solution in DMSO)
-
Combination agent (e.g., MEK inhibitor, stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader for luminescence or fluorescence
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Drug Preparation: Prepare a dose-response matrix. Serially dilute ERAS-601 and the combination agent in culture medium. The matrix should include:
-
ERAS-601 alone (e.g., 8 concentrations)
-
Combination agent alone (e.g., 8 concentrations)
-
A matrix of combinations of both drugs (e.g., 8x8 concentrations)
-
Vehicle control (e.g., DMSO at the highest concentration used)
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the drugs or vehicle control.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.
3. Data Analysis:
-
Normalization: Normalize the viability data to the vehicle control wells (set to 100% viability).
-
Synergy Calculation: Use specialized software (e.g., CompuSyn, SynergyFinder) to analyze the dose-response matrix. This software calculates a Combination Index (CI) based on the Chou-Talalay method:
-
CI < 0.9: Synergy (the combination is more effective than the sum of individual drugs)
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism (the combination is less effective)
-
-
Visualization: Generate synergy maps or isobologram plots to visualize the areas of synergy across the dose ranges.
Visualizations
Diagram 1: ERAS-601 Mechanism of Action in the RAS/MAPK Pathway
Caption: ERAS-601 allosterically inhibits SHP2, blocking RTK-mediated activation of the RAS-MAPK pathway.
Diagram 2: Logic of Combination Therapy to Enhance Therapeutic Index
Caption: Combining ERAS-601 with another agent can create synergy, boosting efficacy and reducing toxicity.
Diagram 3: Experimental Workflow for Synergy Assessment
Caption: A step-by-step workflow for determining the Combination Index (CI) to quantify drug synergy.
References
- 1. Facebook [cancer.gov]
- 2. erasca.com [erasca.com]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. curetoday.com [curetoday.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of ERAS-601 and Other SHP2 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of ERAS-601 with other prominent SHP2 inhibitors, supported by preclinical and clinical data. The information is presented to facilitate informed decisions in the advancement of novel cancer therapies.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Its function as a key node in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway has established it as a compelling therapeutic target in a variety of cancers. This guide focuses on a comparative analysis of ERAS-601, a potent and selective allosteric SHP2 inhibitor, against other clinical-stage SHP2 inhibitors: TNO155 and RMC-4630. Additionally, we will address the development status of JAB-3068 and its successor, JAB-3312.
Biochemical and Preclinical Efficacy
SHP2 inhibitors have demonstrated significant anti-tumor activity in preclinical models, both as monotherapy and in combination with other targeted agents. The following table summarizes the key biochemical and in vitro cellular activities of these inhibitors.
| Inhibitor | Target | Biochemical IC50 | Cellular Activity Highlights |
| ERAS-601 | SHP2 | 4.6 nM[1] | Demonstrates anti-proliferative activity in KRASG12C and EGFR amplified cell lines. Synergistically inhibits cellular proliferation in combination with KRASG12C inhibitors.[1] |
| TNO155 | SHP2 | Not explicitly stated | In EGFR-mutant lung cancer models, combination with an EGFR inhibitor showed benefit. In BRAFV600E colorectal cancer models, it synergized with BRAF and MEK inhibitors.[2] |
| RMC-4630 | SHP2 | Not explicitly stated | Attenuates signal transduction through the RAS-MAP kinase cascade, reduces tumor growth, and causes tumor cell death in preclinical xenograft studies of human tumors with select RAS-MAP kinase pathway mutations. |
| JAB-3312 | SHP2 | 1.44 nmol/L | Exhibits potent in vitro inhibition of SHP2 activity and downstream ERK phosphorylation, with IC50 values of 0.68 to 4.84 nmol/L in cellular assays.[3] |
Note: JAB-3068 development was discontinued by Jacobio Pharmaceuticals in favor of the second-generation inhibitor, JAB-3312, which demonstrated a better efficacy and safety profile.[4]
In Vivo Preclinical Efficacy
In vivo studies using xenograft models have been crucial in evaluating the anti-tumor activity of SHP2 inhibitors.
| Inhibitor | Animal Model | Dosing | Key Findings |
| ERAS-601 | NSCLC, CRC, and HNSCC CDX and PDX tumor models | Not explicitly stated | Superior tumor growth inhibition in combination with KRASG12C inhibitors or cetuximab compared to monotherapies.[1] |
| TNO155 | HT-29 colorectal cancer xenografts | 20 mg/kg, twice daily (monotherapy) | Moderate tumor growth inhibition as a single agent.[2] |
| RMC-4630 | Human tumors with select RAS-MAP kinase pathway mutations | Not explicitly stated | Reduced tumor growth and induced tumor cell death. |
| JAB-3312 | Various CDX and PDX models | Not explicitly stated | Enhanced tumor growth inhibition in combination with KRASG12C, MEK, EGFR, and PD-1 inhibitors.[3] |
Clinical Efficacy
The clinical development of SHP2 inhibitors has provided valuable insights into their therapeutic potential, both as monotherapies and in combination regimens.
ERAS-601
The FLAGSHP-1 trial (NCT04670679) has been a key study evaluating ERAS-601. In a cohort of patients with advanced chordoma, the combination of ERAS-601 and cetuximab demonstrated a partial response (PR) in 1 out of 9 patients and stable disease (SD) in the remaining 8 patients.[5][6][7] In the dose escalation part of the trial for advanced or metastatic solid tumors, the combination with cetuximab was found to be well-tolerated.[8]
TNO155
The first-in-human study of TNO155 (CTNO155X2101, NCT03114319) in adults with advanced solid tumors showed that the best observed response was stable disease in 22% of patients, with a median duration of 5.6 months.[9][10] Combination studies have also been conducted. For instance, in combination with the KRAS G12C inhibitor JDQ443, TNO155 showed an objective response rate (ORR) of 33.3% in both KRAS G12C inhibitor-pretreated and -naïve non-small cell lung cancer (NSCLC) patients. The disease control rates (DCR) were 66.7% and 83.3%, respectively.
RMC-4630
In a Phase 1 trial in patients with RAS-addicted solid cancers, RMC-4630 monotherapy showed a disease control rate of 61% in patients with KRAS-mutant NSCLC and 80% in a subset of patients with KRAS G12C-mutant NSCLC. A combination study of RMC-4630 with the KRAS G12C inhibitor sotorasib in patients with NSCLC showed an ORR of 50% in the KRAS G12C inhibitor-naïve population.[11]
JAB-3312
As the successor to JAB-3068, JAB-3312 has shown promising early clinical data. In combination with the KRAS G12C inhibitor glecirasib for first-line treatment of NSCLC, a confirmed objective response rate (cORR) of 70.6% was observed, with a median progression-free survival (mPFS) of 12.2 months.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided.
Caption: SHP2's role in the RAS/MAPK signaling cascade.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of SHP2 inhibitors.
Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the SHP2 inhibitor (e.g., ERAS-601) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves.
In Vivo Xenograft Study (General Protocol)
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Randomization and Treatment: Once tumors reach a specified volume, randomize mice into treatment groups (vehicle control, SHP2 inhibitor monotherapy, combination therapy).
-
Dosing: Administer the compounds via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Tumor Measurement: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Western Blot for Phospho-ERK (pERK) (General Protocol)
-
Cell Lysis: Lyse treated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of pERK.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific cell lines and experimental conditions.
Conclusion
ERAS-601 and other SHP2 inhibitors have demonstrated promising anti-cancer activity, particularly in combination with other targeted therapies. The clinical data to date suggests that SHP2 inhibition is a viable strategy for overcoming resistance and enhancing the efficacy of agents targeting key oncogenic drivers. ERAS-601, TNO155, and RMC-4630 are all advancing through clinical trials, with each showing encouraging results in specific patient populations and combination settings. The development of next-generation inhibitors like JAB-3312 further underscores the therapeutic potential of targeting SHP2. Continued research and well-designed clinical trials will be crucial to fully elucidate the role of these agents in the evolving landscape of precision oncology.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Jacobio Presents Pre-clinical Data of SHP2 plus KRAS G12C | Jacobio Pharma [jacobiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. ascopubs.org [ascopubs.org]
- 11. onclive.com [onclive.com]
ERAS-601 vs. Standard-of-Care in BRAF V600E-Mutated Cancers: A Comparative Guide
In the rapidly evolving landscape of precision oncology, targeting specific genetic alterations driving cancer growth has become a cornerstone of modern therapy. For patients with cancers harboring the BRAF V600E mutation, a key oncogenic driver, the therapeutic armamentarium is expanding. This guide provides a detailed comparison of the investigational agent ERAS-601 and the established standard-of-care regimens in BRAF V600E-mutated colorectal cancer, non-small cell lung cancer, and melanoma. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, clinical trial data, and experimental protocols.
Mechanism of Action: A Tale of Two Pathways
The standard-of-care for BRAF V600E-mutated cancers directly targets the mutated BRAF protein and often involves dual inhibition of the MAPK pathway. In contrast, ERAS-601 takes an upstream approach by inhibiting SHP2, a critical node in the RAS/MAPK signaling cascade.
ERAS-601: Upstream Inhibition of the RAS/MAPK Pathway
ERAS-601 is an orally bioavailable, potent, and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 plays a crucial role in transducing signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[2] By inhibiting SHP2, ERAS-601 prevents the dephosphorylation of key signaling molecules, thereby inhibiting the activation of RAS and the downstream MAPK cascade (RAS-RAF-MEK-ERK).[1][3] This upstream inhibition aims to block oncogenic signaling from multiple RTKs, potentially overcoming resistance mechanisms that can arise from targeting a single downstream node.
Standard-of-Care: Direct BRAF and MEK Inhibition
Current standard-of-care therapies for BRAF V600E-mutated cancers primarily consist of combinations of a BRAF inhibitor and a MEK inhibitor. In colorectal cancer, this is often combined with an EGFR inhibitor.[4][5]
-
BRAF Inhibitors (e.g., Encorafenib, Dabrafenib, Vemurafenib): These small molecules are designed to selectively bind to and inhibit the kinase activity of the mutated BRAF V600E protein, thereby blocking its ability to activate MEK.[6]
-
MEK Inhibitors (e.g., Binimetinib, Trametinib, Cobimetinib): These agents target MEK1 and MEK2, the downstream effectors of BRAF, providing a vertical blockade of the MAPK pathway. The combination of BRAF and MEK inhibitors has been shown to be more effective and less prone to resistance than BRAF inhibitor monotherapy.[7]
-
EGFR Inhibitors (e.g., Cetuximab, Panitumumab): In colorectal cancer, BRAF inhibition can lead to a feedback activation of the EGFR signaling pathway. Therefore, combining a BRAF inhibitor with an EGFR inhibitor is crucial to abrogate this resistance mechanism.[4][5]
Below is a diagram illustrating the signaling pathways and the points of intervention for ERAS-601 and standard-of-care therapies.
Clinical Trial Data and Performance
Direct head-to-head clinical trials comparing ERAS-601 with standard-of-care regimens in BRAF V600E-mutated cancers are not yet available, as ERAS-601 is in early-phase clinical development. The following sections summarize the available data from key clinical trials for each therapeutic strategy.
ERAS-601: Early-Phase Clinical Evaluation
ERAS-601 is currently being evaluated in the Phase 1/1b FLAGSHP-1 clinical trial (NCT04670679) as a monotherapy and in combination with other anti-cancer agents in patients with advanced or metastatic solid tumors.[2][8]
Table 1: Summary of Preliminary ERAS-601 Clinical Data
| Cancer Type | Trial Phase | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Observations |
| Advanced Chordoma | Phase 1 | ERAS-601 + Cetuximab | 1 partial response out of 13 patients | 11 patients with stable disease | The combination was reasonably safe and tolerable.[9] |
| Advanced Solid Tumors | Phase 1/1b | ERAS-601 Monotherapy and Combinations | Data not yet mature | Data not yet mature | The trial is ongoing to determine the maximum tolerated dose and recommended Phase 2 dose.[8] |
Experimental Protocol: FLAGSHP-1 (NCT04670679)
The FLAGSHP-1 study is a first-in-human, open-label, multicenter trial.[8] The study consists of a dose-escalation phase for ERAS-601 monotherapy, followed by dose-escalation of ERAS-601 in combination with other therapies.[8] Once the recommended dose is determined, dose-expansion cohorts will enroll patients with specific solid tumors harboring particular molecular alterations.[8] The primary objectives are to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ERAS-601.
References
- 1. Facebook [cancer.gov]
- 2. erasca.com [erasca.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Encorafenib, cetuximab combination plus chemo boosts survival in colorectal cancer | springermedicine.com [springermedicine.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Chordoma Foundation | Promising results emerge from clinical trial… [chordomafoundation.org]
Validating ERAS-601's Mechanism of Action: A Comparative Guide to SHP2 Inhibition in Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ERAS-601, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), with other SHP2 inhibitors in various stages of preclinical and clinical development. We delve into the experimental data from genetic models that validate the mechanism of action of these inhibitors and offer a comparative analysis of their performance.
The Central Role of SHP2 in Oncology
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in a wide range of human cancers.[2][3] SHP2 acts as a scaffold and a phosphatase, dephosphorylating specific substrates to promote the activation of RAS.[1][2] Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy to block oncogenic signaling and overcome resistance to other targeted therapies.[3][4][5]
ERAS-601: A Potent and Selective SHP2 Inhibitor
ERAS-601 is an orally bioavailable, allosteric inhibitor of SHP2.[1][2] It stabilizes SHP2 in an inactive conformation, thereby preventing its interaction with upstream activators and subsequent signal transduction to the RAS/MAPK pathway.[2] Preclinical studies have demonstrated its potent anti-tumor activity in a variety of cancer models harboring mutations that drive RAS/MAPK pathway activation.[1]
Comparative Analysis of SHP2 Inhibitors
Several SHP2 inhibitors are currently in development. This section provides a comparative overview of their preclinical and clinical data.
Biochemical Potency and Selectivity
A critical aspect of a targeted therapy is its potency against the intended target and its selectivity over other related proteins. The following table summarizes the available biochemical data for ERAS-601 and other notable SHP2 inhibitors.
| Inhibitor | Target | Biochemical IC50 | Selectivity | Reference(s) |
| ERAS-601 | SHP2 | 4.6 nM | Highly selective against a panel of 300 kinases and 12 phosphatases | [1][6] |
| TNO155 | SHP2 | 11 nM | High selectivity | [7] |
| SHP099 | SHP2 | 71 nM | Highly selective against a panel of 21 phosphatases and 66 kinases; no activity against SHP1 | [8] |
| RMC-4630 | SHP2 | Potent (specific IC50 not publicly disclosed) | Selective | [9] |
| BBP-398 | SHP2 | Potent (specific IC50 not publicly disclosed) | Highly selective against other phosphatases, kinases, GPCRs, transporters, and hERG | [10][11] |
| JAB-3312 | SHP2 | Potent (specific IC50 not publicly disclosed) | N/A | [12][13] |
Preclinical Efficacy in Genetic Models
The anti-tumor activity of SHP2 inhibitors has been extensively evaluated in various preclinical models, including cell-based assays and in vivo xenograft studies. These models often utilize cancer cell lines with specific genetic alterations (e.g., KRAS, EGFR, BRAF mutations) that confer dependence on the RAS/MAPK pathway.
| Inhibitor | Genetic Models (Examples) | Key Findings | Reference(s) |
| ERAS-601 | KRAS-mutant NSCLC, CRC, and PDAC cell lines; EGFR-amplified models; CDX and PDX models with EGFR, KRAS, BRAF Class III, and NF1LOF mutations | Demonstrated anti-proliferative activity and tumor growth inhibition as a single agent and in combination with other targeted therapies (e.g., cetuximab, KRAS G12C inhibitors). | [1][6][14][15] |
| TNO155 | Solid tumor cell lines and patient-derived xenograft models; ALK-mutant neuroblastoma cells | Showed promise in combination with anti-PD-1, CDK4/6 inhibitors, KRAS G12C inhibitors, and RAF/ERK inhibitors. Demonstrated sensitivity in ALK-mutant neuroblastoma. | [7][16][17] |
| SHP099 | EGFR-amplified esophageal squamous cell carcinoma (KYSE520); HNSCC models; ALK-, ROS1-, or EGFR-altered NSCLC models | Inhibited p-ERK and tumor growth in xenograft models. Showed efficacy in HNSCC and enhanced the effects of TKIs in NSCLC models. | [4][8][18][19] |
| RMC-4630 | Tumors with KRAS G12C, NF1 LOF, and BRAF Class 3 mutations | Demonstrated anti-tumor activity in preclinical models and in a Phase 1 clinical trial in patients with RAS-addicted solid cancers. | [9][20] |
| BBP-398 | RTK/KRAS-driven xenograft models (e.g., NSCLC) | Exhibited monotherapy efficacy and synergy in combination with sotorasib (KRAS G12C inhibitor) and osimertinib (EGFR inhibitor). | [1][10][11] |
| JAB-3312 | Various solid tumor models | Showed promising early clinical activity in combination with KRAS G12C and EGFR inhibitors. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to validate the mechanism of action of SHP2 inhibitors.
Biochemical SHP2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the SHP2 enzyme.
Protocol:
-
Recombinant human SHP2 protein is incubated with a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
The inhibitor compound is added at various concentrations.
-
The enzymatic reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The fluorescence of the product, DiFMU, is measured using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (Colony Formation) Assay
Objective: To assess the effect of a SHP2 inhibitor on the long-term proliferative capacity of cancer cells.
Protocol:
-
Cancer cell lines with known genetic backgrounds (e.g., KRAS mutations) are seeded at a low density in 6-well plates.
-
The cells are treated with the SHP2 inhibitor at various concentrations or with a vehicle control.
-
The cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
The colonies are fixed with a solution such as 4% paraformaldehyde and stained with crystal violet.
-
The number and size of the colonies are quantified to determine the effect of the inhibitor on cell proliferation.[15]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives the SHP2 inhibitor orally or via another appropriate route of administration at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for p-ERK levels).[15][19]
Visualizing the Mechanism and Experimental Workflow
SHP2's Role in the RAS/MAPK Signaling Pathway
Caption: SHP2's role in the RAS/MAPK signaling cascade and the inhibitory action of ERAS-601.
General Experimental Workflow for SHP2 Inhibitor Validation
Caption: A typical workflow for validating the efficacy of a SHP2 inhibitor.
Conclusion
The validation of ERAS-601's mechanism of action through genetic models provides a strong rationale for its clinical development. The comparative data presented in this guide highlight the competitive landscape of SHP2 inhibitors and underscore the importance of potency, selectivity, and robust preclinical and clinical evaluation. As our understanding of the intricacies of the RAS/MAPK pathway continues to grow, SHP2 inhibitors like ERAS-601 hold significant promise for the treatment of a broad range of cancers.
References
- 1. BridgeBio Pharma Announces First Publication of Preclinical Data for its Potentially Best-in-Class SHP2 Inhibitor Designed for Treatment of Resistant Cancer, Showing Response in Established Non-small Cell Lung Cancer Models [prnewswire.com]
- 2. benchchem.com [benchchem.com]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. sellerslab.org [sellerslab.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bridgebio.com [bridgebio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. jacobiopharma.com [jacobiopharma.com]
- 13. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]
- 14. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. erasca.com [erasca.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Comparative Analysis of ERAS-601 and Other Targeted Therapies in RAS/MAPK Pathway-Driven Cancers
A Guide for Researchers, Scientists, and Drug Development Professionals
The RAS/MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in genes such as KRAS, NRAS, and BRAF, is a hallmark of many human cancers. This has spurred the development of a new generation of targeted therapies aimed at specific nodes within this pathway. This guide provides a comparative analysis of ERAS-601, a novel SHP2 inhibitor, with other targeted therapies, including KRAS G12C inhibitors and pan-RAF inhibitors.
Executive Summary
ERAS-601 is an orally bioavailable, potent, and selective allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS/MAPK pathway. By inhibiting SHP2, ERAS-601 aims to block oncogenic signaling from receptor tyrosine kinases (RTKs). This guide compares the preclinical and clinical data of ERAS-601 with other targeted therapies that have shown significant clinical activity in patient populations with RAS/MAPK pathway alterations. These include the KRAS G12C inhibitors sotorasib and adagrasib, which have received regulatory approval, and the emerging class of pan-RAF inhibitors, represented here by exarafenib (KIN-2787).
Mechanism of Action and Signaling Pathways
Targeted therapies for RAS/MAPK pathway-driven cancers are designed to inhibit specific molecular targets that are critical for tumor growth and survival.
ERAS-601 (SHP2 Inhibition): SHP2 is a key signaling node that relays signals from activated RTKs to RAS. ERAS-601 allosterically inhibits SHP2, preventing its activation and subsequent dephosphorylation of downstream targets, thereby blocking the activation of RAS and the entire MAPK cascade.[1][2][3]
KRAS G12C Inhibitors (Sotorasib, Adagrasib): These inhibitors are designed to specifically target the KRAS protein with a glycine-to-cysteine mutation at codon 12 (G12C). They form a covalent bond with the mutant cysteine, locking KRAS in an inactive GDP-bound state and preventing downstream signaling.[4][5]
Pan-RAF Inhibitors (Exarafenib): Unlike first-generation RAF inhibitors that are specific to BRAF V600 mutations, pan-RAF inhibitors are designed to inhibit all RAF isoforms (A-RAF, B-RAF, and C-RAF), including various mutant and dimeric forms that can drive resistance to earlier-generation drugs.[6]
Preclinical Performance
The preclinical activity of these targeted therapies provides a foundation for their clinical development. Key in vitro and in vivo models are used to assess their potency, selectivity, and anti-tumor efficacy.
Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 | Cellular Activity | Reference(s) |
| ERAS-601 | SHP2 | 4.6 nM | Anti-proliferative activity in RAS/MAPK-driven cancer cell lines | [2][3] |
| Sotorasib | KRAS G12C | - | Covalently binds to and inhibits KRAS G12C | [7][8] |
| Adagrasib | KRAS G12C | - | Covalently binds to and inhibits KRAS G12C | [9][10] |
| Exarafenib (KIN-2787) | Pan-RAF | - | Inhibits BRAF Class I, II, and III mutants and NRAS mutants | [6] |
In Vivo Anti-Tumor Activity
| Compound | Model(s) | Key Findings | Reference(s) |
| ERAS-601 | Cell-derived xenografts (CDX) and patient-derived xenografts (PDX) | Significant tumor growth inhibition in models with EGFR, KRAS, BRAF Class III, and NF1LOF mutations. | [2] |
| Sotorasib | CDX models | Tumor regression in KRAS G12C-mutant models. | [7] |
| Adagrasib | CDX models | Dose-dependent tumor growth inhibition in KRAS G12C-mutant models. | [9] |
| Exarafenib (KIN-2787) | CDX and PDX models | Activity against BRAF Class I, II, and III and NRAS mutant tumors. |
Clinical Performance
Clinical trials provide the most definitive data on the efficacy and safety of these targeted therapies in patients.
Efficacy in Advanced Solid Tumors
| Drug | Trial (NCT) | Patient Population | ORR | DCR | DoR (median) | PFS (median) | OS (median) | Reference(s) |
| ERAS-601 | FLAGSHP-1 (NCT04670679) | Advanced Chordoma (combination with cetuximab, n=9) | 11% (1 PR) | 100% (1 PR, 8 SD) | Not Reported | Not Reported | Not Reported | [1][2][11][12] |
| Sotorasib | CodeBreaK 100 (NCT03600883) | Previously treated KRAS G12C NSCLC (n=124) | 37.1% | 80.6% | 11.1 months | 6.8 months | 12.5 months | [3][7][13][14] |
| Adagrasib | KRYSTAL-1 (NCT03785249) | Previously treated KRAS G12C NSCLC (n=116) | 42.9% | 79.5% | 8.5 months | 6.5 months | 12.6 months | [15] |
| Exarafenib (KIN-2787) | KN-8701 (NCT04913285) | BRAF/NRAS mutant solid tumors (n=52, preliminary) | 17.6% (6 PR) | 64.7% (6 PR, 16 SD) | Not Reported | Not Reported | Not Reported | [6][16][17] |
ORR: Objective Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; PR: Partial Response; SD: Stable Disease; NSCLC: Non-Small Cell Lung Cancer.
Safety and Tolerability
| Drug | Trial | Most Common Treatment-Related Adverse Events (TRAEs) (Any Grade) | Grade ≥3 TRAEs | Reference(s) |
| ERAS-601 | FLAGSHP-1 (in combination with cetuximab) | Dermatitis acneiform, paronychia, dry skin, diarrhea, nausea, fatigue | Dermatitis acneiform, skin infection | [1][2] |
| Sotorasib | CodeBreaK 100 | Diarrhea, nausea, fatigue, increased AST/ALT | Diarrhea, increased AST/ALT | [3][7] |
| Adagrasib | KRYSTAL-1 | Diarrhea, nausea, vomiting, fatigue | Nausea, vomiting, diarrhea, fatigue | [15] |
| Exarafenib (KIN-2787) | KN-8701 | Skin AEs (rash), GI TRAEs (diarrhea), increased ALT/AST | Acneiform rash, macular rash, increased ALT/AST | [16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key preclinical assays.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of a targeted therapy.
Methodology:
-
Cell Culture: Human cancer cell lines with the desired genetic alteration (e.g., KRAS G12C, BRAF V600E) are cultured under standard conditions.
-
Animal Model: 6-8 week old female immunodeficient mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a pre-determined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the observed anti-tumor effects.
Clonogenic Survival Assay
Objective: To assess the ability of a single cancer cell to proliferate and form a colony after treatment with a cytotoxic or cytostatic agent.
Methodology:
-
Cell Preparation: A single-cell suspension of the cancer cell line of interest is prepared.
-
Cell Seeding: A known number of cells (e.g., 200-1000 cells) is seeded into multi-well plates.
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of the investigational drug or a vehicle control.
-
Incubation: The plates are incubated under standard cell culture conditions for a period that allows for the formation of visible colonies (typically 7-14 days).
-
Fixation and Staining: The colonies are fixed with a solution such as methanol and stained with a dye like crystal violet to make them visible for counting.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. PE is the ratio of the number of colonies formed to the number of cells seeded in the control group. SF is the number of colonies formed after treatment, normalized to the PE of the control group.
Conclusion
ERAS-601, a potent and selective SHP2 inhibitor, represents a promising therapeutic strategy for cancers driven by aberrant RAS/MAPK pathway signaling. Preclinical data demonstrate its ability to inhibit tumor growth in various models. Preliminary clinical data from the FLAGSHP-1 trial show encouraging signs of activity, particularly in combination with cetuximab in chordoma.
In comparison, the KRAS G12C inhibitors sotorasib and adagrasib have demonstrated significant clinical benefit in patients with KRAS G12C-mutated solid tumors, particularly NSCLC, leading to their regulatory approval. Pan-RAF inhibitors like exarafenib are in earlier stages of clinical development but show promise in overcoming resistance to first-generation RAF inhibitors and in treating a broader range of RAF and RAS-mutated cancers.
The choice of targeted therapy will ultimately depend on the specific molecular alterations driving the cancer, the clinical context, and the safety profile of the agent. The ongoing clinical development of ERAS-601 and other novel targeted therapies will further clarify their roles in the evolving landscape of precision oncology for RAS/MAPK pathway-driven cancers. Further research, including randomized controlled trials and the identification of predictive biomarkers, is needed to optimize the use of these agents and improve patient outcomes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinnate Biopharma Inc. to Report First Clinical Data for [globenewswire.com]
- 7. investors.amgen.com [investors.amgen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Chordoma Foundation | Promising results emerge from clinical trial… [chordomafoundation.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A Study to Evaluate KIN-2787 in Participants With BRAF and/or NRAS Mutation Positive Solid Tumors [clin.larvol.com]
A Comparative Guide to ERAS-601 and Other SHP2 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the allosteric SHP2 inhibitor ERAS-601 and other similar compounds in clinical development, such as TNO-155 and RMC-4630. The information is compiled from publicly available preclinical and clinical trial data to assist researchers in evaluating these molecules for their studies.
Introduction to SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[1] SHP2 acts as a central node, relaying signals from RTKs to RAS, thereby promoting cancer cell proliferation and survival.[2] Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy for a wide range of solid tumors.[1]
ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of SHP2.[3][4] Like other allosteric inhibitors, it stabilizes SHP2 in an inactive conformation, preventing its activation and downstream signaling.[1] This guide will compare the available data on ERAS-601 with other notable SHP2 inhibitors.
Biochemical Potency
The biochemical potency of SHP2 inhibitors is a critical measure of their direct inhibitory activity against the SHP2 enzyme. This is typically determined through in vitro enzymatic assays.
| Compound | Biochemical IC50 (nM) | Source |
| ERAS-601 | 4.6 | [2][3][4][5] |
| TNO-155 | Data not available in direct comparative studies | |
| RMC-4630 | Data not available in direct comparative studies |
Note: The IC50 values are highly dependent on assay conditions. The value for ERAS-601 is from non-clinical studies. A direct head-to-head comparison of the biochemical potency of these compounds under identical assay conditions is not publicly available.
Cellular Activity
The cellular activity of SHP2 inhibitors is often assessed by measuring the inhibition of downstream signaling events, such as the phosphorylation of ERK (pERK), a key kinase in the MAPK pathway.
| Compound | Cellular Assay | Key Findings | Source |
| ERAS-601 | pERK Inhibition | Inhibits RAS/MAPK pathway signaling as measured by pERK1/2 inhibition.[3] | [3] |
| TNO-155 | pERK Inhibition | In preclinical models, TNO-155 in combination with other targeted therapies leads to sustained ERK inhibition.[6] | [6] |
| RMC-4630 | pERK Inhibition | Preclinical studies show RMC-4630 inhibits the RAS-MAPK signaling pathway.[1] | [1] |
In Vivo Efficacy
The anti-tumor activity of SHP2 inhibitors is evaluated in vivo using animal models, typically xenograft models where human cancer cells are implanted into immunocompromised mice.
| Compound | Animal Model | Key Findings | Source |
| ERAS-601 | Xenograft Models (NSCLC, CRC, HNSCC) | Demonstrates anti-tumor activity and inhibition of ERK1/2 phosphorylation.[3] Synergistically enhances the efficacy of KRAS G12C inhibitors and cetuximab.[2][5] | [2][3][5] |
| TNO-155 | Xenograft Models (Neuroblastoma) | In combination with ALK inhibitors, reduces tumor growth and prolongs survival.[6] | [6] |
| RMC-4630 | Xenograft Models (MPN) | As a monotherapy and in combination with a JAK2 inhibitor, shows therapeutic efficacy.[7] | [7] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: SHP2 signaling pathway and the inhibitory action of ERAS-601.
Caption: General workflow for a biochemical SHP2 inhibition assay.
Caption: Workflow for a cellular pERK inhibition assay.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments used to evaluate SHP2 inhibitors.
Biochemical SHP2 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on SHP2 enzymatic activity.
-
Materials: Recombinant full-length human SHP2 protein, a phosphopeptide activator (e.g., dually phosphorylated IRS-1 peptide), a fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP), assay buffer, and the test compound.
-
Procedure:
-
Activate the SHP2 enzyme by pre-incubating it with the phosphopeptide activator.
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the activated SHP2 enzyme to wells containing either the test compound or a vehicle control.
-
Incubate to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the logarithm of the compound concentration.
-
Cellular Phospho-ERK (pERK) Western Blot Assay
This cell-based assay measures the ability of a compound to inhibit SHP2-mediated signaling within a cellular context.
-
Materials: Cancer cell line known to have activated RTK signaling, cell culture media, growth factors (e.g., EGF), test compound, lysis buffer, antibodies against pERK and total ERK.
-
Procedure:
-
Culture the cancer cells to a suitable confluency.
-
Starve the cells in a low-serum medium to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified period.
-
Stimulate the cells with a growth factor to activate the RTK-SHP2-MAPK pathway.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for pERK and total ERK, followed by secondary antibodies.
-
Visualize the protein bands and quantify their intensity.
-
Determine the extent of pERK inhibition by calculating the ratio of pERK to total ERK for each treatment condition.
-
In Vivo Tumor Xenograft Model
This animal model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice, human cancer cell line, Matrigel (or similar), test compound formulated for in vivo administration, calipers for tumor measurement.
-
Procedure:
-
Implant human cancer cells, often mixed with Matrigel, subcutaneously into the flanks of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like pERK levels).
-
Evaluate the anti-tumor efficacy based on metrics such as tumor growth inhibition (TGI).
-
Conclusion
ERAS-601 is a potent allosteric SHP2 inhibitor with demonstrated preclinical activity both as a monotherapy and in combination with other targeted agents.[2][3][5] While direct head-to-head comparative data with other clinical-stage SHP2 inhibitors like TNO-155 and RMC-4630 is limited in the public domain, the available information suggests that all three are promising therapeutic candidates targeting the SHP2-MAPK signaling axis. The choice of inhibitor for a particular research application may depend on various factors, including the specific cancer model, the intended combination partners, and the desired pharmacological properties. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to enable data-driven decisions in cancer drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SHP2 INHIBITOR TNO155 SYNERGIZES WITH ALK INHIBITORS IN ALK-DRIVEN NEUROBLASTOMA MODELS - OAK Open Access Archive [oak.novartis.com]
- 7. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ERAS-601's Safety Profile: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide offers an objective comparison of the safety profile of ERAS-601, an investigational SHP2 inhibitor, against its direct competitors. The information is compiled from publicly available clinical trial data and presented to facilitate an evidence-based assessment.
ERAS-601 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key signaling node in the RAS/MAPK pathway.[1][2] Dysregulation of this pathway is a critical driver in various human cancers. As with any novel therapeutic agent, a thorough evaluation of its safety and tolerability is paramount. This guide provides a comparative analysis of the safety profile of ERAS-601 against other SHP2 inhibitors in clinical development, namely TNO155, RMC-4630, and JAB-3312.
Comparative Safety Profile of SHP2 Inhibitors
The following table summarizes the treatment-related adverse events (TRAEs) observed in Phase 1 monotherapy clinical trials of ERAS-601 and its competitors. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study design, patient populations, and dosing schedules. Data for ERAS-601 monotherapy is limited in the public domain, with most reported safety data originating from its combination therapy with cetuximab.
| Adverse Event (AE) | ERAS-601 (Monotherapy) | TNO155 (Monotherapy)[3] | RMC-4630 (Monotherapy) | JAB-3312 (in combination with Glecirasib)[1][4][5] |
| Diarrhea | Data not available | 26% (All Grades), 3% (Grade ≥3) | 41.9% (All Grades), 6.5% (Grade ≥3) | >20% (All Grades), Grade ≥3 data not specified |
| Peripheral Edema | Data not available | 26% (All Grades) | Data not available | >20% (All Grades), Grade ≥3 data not specified |
| Acneiform Dermatitis | Data not available | 23% (All Grades) | Data not available | Data not available |
| Increased Blood Creatine Phosphokinase | Data not available | 28% (All Grades) | Data not available | >20% (All Grades), Grade ≥3 data not specified |
| Thrombocytopenia (Decreased Platelets) | Data not available | Grade ≥3: 4% | Data not available | >20% (All Grades), Grade ≥3 data not specified |
| Increased AST | Data not available | Grade ≥3: 3% | Data not available | >20% (All Grades), Grade ≥3 data not specified |
| Increased ALT | Data not available | Data not available | Data not available | >20% (All Grades), Grade ≥3 data not specified |
| Anemia | Data not available | Data not available | Data not available | >20% (All Grades), Grade ≥3 data not specified |
| Hypertriglyceridemia | Data not available | Data not available | Data not available | >20% (All Grades), Grade ≥3 data not specified |
| Neutropenia/Leukopenia | Data not available | Grade ≥3: 3% (Neutrophils) | Data not available | >20% (All Grades), Grade ≥3 data not specified |
| Grade ≥3 TRAEs (Overall) | Data not available | Not specified | Not specified | 39.6% (across all dose groups) |
Experimental Protocols: A Look at Phase 1 Study Designs
The safety data for these SHP2 inhibitors were primarily generated from Phase 1, first-in-human, open-label, dose-escalation studies. The main objectives of these trials are to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), and to characterize the overall safety and tolerability of the investigational drug.[2]
A common approach in these oncology trials is the "3+3" dose-escalation design. In this design, a cohort of three patients receives a specific dose of the drug. If no dose-limiting toxicities (DLTs) are observed, the next cohort of three patients is enrolled at a higher dose level. If one of the three patients experiences a DLT, three more patients are added to the same dose cohort. The MTD is generally defined as the dose level at which no more than one of six patients experiences a DLT.
Safety assessments are rigorously conducted throughout these trials and include:
-
Monitoring and recording of all adverse events (AEs): The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Regular laboratory tests: Including hematology, clinical chemistry, and urinalysis to monitor for any drug-induced organ dysfunction.
-
Physical examinations and vital sign measurements.
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.
-
Pharmacokinetic (PK) analysis: To understand the absorption, distribution, metabolism, and excretion of the drug.
The specific protocols for the clinical trials of ERAS-601 and its competitors can be found on clinical trial registries using their respective identifiers:
-
ERAS-601 (FLAGSHP-1): NCT04670679[2]
-
TNO155: NCT03114319[6]
-
RMC-4630: NCT03634982[7]
-
JAB-3312 (in combination with Glecirasib): NCT05288205[4]
Visualizing the Mechanism and Process
To further understand the context of ERAS-601's development and evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for a Phase 1 dose-escalation trial.
Caption: SHP2's role in the RAS/MAPK signaling pathway and the inhibitory action of ERAS-601.
Caption: A simplified workflow of a typical 3+3 Phase 1 dose-escalation clinical trial.
References
- 1. Jacobio Pharma Presents Clinical Results of Glecirasib in Combination with JAB-3312 at ESMO [prnewswire.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Jacobio Pharma Presents SHP2 Plus KRAS G12C Data at ASCO [prnewswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Independent Validation of ERAS-601: A Comparative Guide to SHP2 Inhibition in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on ERAS-601, a novel SHP2 inhibitor, with other emerging alternatives in the same class. The information is compiled from publicly available preclinical data and clinical trial results to aid in the independent validation and assessment of ERAS-601's therapeutic potential.
Executive Summary
ERAS-601 is a potent and selective allosteric inhibitor of SHP2, a critical node in the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers.[1] Preclinical and early clinical data suggest that ERAS-601 has potential as a monotherapy and in combination with other targeted agents. This guide summarizes the available quantitative data, outlines the experimental methodologies where public information is available, and visualizes the key signaling pathways and workflows to provide a framework for comparative analysis.
Data Presentation: ERAS-601 and Competitor Landscape
The following tables summarize the available quantitative data for ERAS-601 and other SHP2 inhibitors in clinical development, including TNO155, RMC-4630, and JAB-3312. It is important to note that the data are from separate studies with different designs, patient populations, and endpoints, which makes direct head-to-head comparisons challenging.
Table 1: Preclinical Activity of SHP2 Inhibitors
| Compound | Target | Biochemical IC50 | Cellular Activity | In Vivo Models | Key Findings |
| ERAS-601 | SHP2 | 4.6 nM[1] | Anti-proliferative activity in KRAS mutant, BRAF Class III, NF1 LOF, and EGFR-activated cell lines.[2] | Significant tumor growth inhibition in multiple CDX and PDX models (EGFR, KRAS, BRAF Class III, NF1 LOF mutations).[1] | Demonstrates synergistic activity with KRAS G12C and EGFR inhibitors.[3] |
| TNO155 | SHP2 | Not specified | Inhibition of proliferation in RTK-driven cancer models. | Antitumor effect in mouse xenograft models. | Limited efficacy as a single agent in advanced solid tumors.[4] |
| RMC-4630 | SHP2 | Not specified | Anti-tumor activity in tumors with diverse RAS pathway mutations.[5] | Inhibition of tumor growth in RAS-addicted cancer models. | Monotherapy showed a 71% disease control rate in KRAS G12C NSCLC patients in a Phase 1 trial.[6] |
| JAB-3312 | SHP2 | 1.44 nM[7] | Potent inhibition of ERK phosphorylation (IC50: 0.68 to 4.84 nM).[7] | Enhances antitumor activity of KRAS G12C, MEK, EGFR, and PD-1 inhibitors in xenograft models.[7] | Shows promising efficacy in combination with glecirasib in KRAS G12C-mutated NSCLC.[8][9] |
Table 2: Clinical Trial Data for SHP2 Inhibitors
| Compound | Trial Identifier | Phase | Patient Population | Key Efficacy Results | Key Safety Findings |
| ERAS-601 | FLAGSHP-1 (NCT04670679) | Phase 1/1b | Advanced solid tumors, including chordoma | Chordoma cohort (n=11, combination with cetuximab): 1 PR, 8 SD. 7 of 8 SD patients had some tumor shrinkage.[10] | Generally well-tolerated. Most common TEAEs (combination): dermatitis acneiform, paronychia, dry skin.[10] |
| TNO155 | NCT03114319 | Phase 1 | Advanced solid tumors | Monotherapy (n=118): Best response was stable disease (SD) in 20% of patients.[11] | Favorable safety profile. Most common treatment-related AEs: increased blood creatine phosphokinase, peripheral edema, diarrhea.[11] |
| RMC-4630 | Phase 1 | Phase 1 | RAS-addicted solid tumors | Monotherapy (n=80 evaluable): 1 CR, 1 PR, 1 unconfirmed PR. DCR in KRAS-mutant NSCLC was 61%.[5] | Manageable safety profile. Most frequent AEs: edema, diarrhea, fatigue, anemia, thrombocytopenia.[5] |
| JAB-3312 | NCT05288205 | Phase 1/2a | KRAS G12C-mutated solid tumors | Combination with glecirasib (NSCLC, first-line, n=80): ORR 72.5%, DCR 96.3%.[9] | Manageable safety profile. Most common TRAEs (≥ Grade 3): anemia, increased ALT/AST, hypertriglyceridemia.[9] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. This section provides an overview of the methodologies based on information from clinical trial registries and published abstracts.
ERAS-601: FLAGSHP-1 Trial (NCT04670679)
-
Study Design: A Phase 1/1b open-label, multicenter study of ERAS-601 as monotherapy and in combination with other cancer therapies.[12] The study includes a dose-escalation phase followed by a dose-expansion phase.[12]
-
Monotherapy Arm: Sequential ascending doses of ERAS-601 administered to patients with advanced or metastatic solid tumors.[12]
-
Combination Arm (with Cetuximab): Sequential ascending doses of ERAS-601 with cetuximab in patients with advanced metastatic solid tumors.[12] The recommended Phase 2 dose for the combination was determined to be 40 mg BID of ERAS-601 for three weeks on, one week off, with cetuximab administered every two weeks.
-
Primary Objectives: To characterize the safety profile, determine the maximum tolerated dose (MTD) and recommended dose (RD), and characterize the pharmacokinetic (PK) profile.
-
Secondary Objectives: To assess tolerability and preliminary anti-tumor activity.
Competitor SHP2 Inhibitor Trials (General Overview)
-
TNO155 (NCT03114319): A Phase 1, open-label, dose-escalation and expansion trial in adults with advanced solid tumors.[11]
-
RMC-4630 (Phase 1): A Phase 1 dose-escalation study in patients with RAS-addicted solid tumors, evaluating different dosing schedules.[5]
-
JAB-3312 (NCT05288205): A Phase 1/2a study evaluating JAB-3312 in combination with the KRAS G12C inhibitor glecirasib in patients with KRAS p.G12C mutated solid tumors.[9]
Mandatory Visualization
Signaling Pathway of SHP2 Inhibition
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of action of SHP2 inhibitors like ERAS-601.
Caption: SHP2 inhibition blocks RAS/MAPK signaling.
Experimental Workflow for Preclinical Evaluation of SHP2 Inhibitors
This diagram outlines a typical workflow for the preclinical assessment of SHP2 inhibitors.
Caption: Preclinical evaluation workflow for SHP2 inhibitors.
Logical Relationship of Combination Therapy
This diagram illustrates the rationale behind combining a SHP2 inhibitor with a KRAS G12C inhibitor.
Caption: Dual blockade of the RAS/MAPK pathway.
References
- 1. erasca.com [erasca.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Jacobio Pharma Presents Clinical Results of Glecirasib in Combination with JAB-3312 at ESMO [prnewswire.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. erasca.com [erasca.com]
- 12. Abstract CT184: Preliminary dose escalation results of ERAS-601 in combination with cetuximab in FLAGSHP-1: a phase I study of ERAS-601, a potent and selective SHP2 inhibitor, in patients with previously treated advanced or metastatic solid tumors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
ERAS-601 Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenograft Models, Offering a Promising Avenue for RAS/MAPK Pathway-Driven Cancers
San Diego, CA - The novel SHP2 inhibitor, ERAS-601, has shown significant anti-tumor efficacy in preclinical studies utilizing patient-derived xenograft (PDX) models, both as a monotherapy and in combination with other targeted agents. These findings, presented at recent scientific conferences, highlight the potential of ERAS-601 to become a cornerstone therapy for cancers driven by the RAS/MAPK signaling pathway, a critical cellular cascade frequently dysregulated in various malignancies.
ERAS-601 is a potent and selective small molecule allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] By inhibiting SHP2, ERAS-601 effectively blocks the activation of the RAS/MAPK pathway, a key driver of cell proliferation, survival, and differentiation.[1][2]
Monotherapy and Combination Approaches Show Promise
Preclinical data from studies in PDX and cell-derived xenograft (CDX) models have demonstrated that ERAS-601 exhibits compelling single-agent anti-tumor activity in models with various RAS/MAPK pathway alterations, including KRAS mutations, BRAF Class III mutations, and NF1 loss of function.[2][3]
Furthermore, the combination of ERAS-601 with other targeted therapies has shown synergistic effects, leading to superior tumor growth inhibition (TGI) compared to monotherapy alone. Notably, the combination of ERAS-601 with the ERK1/2 inhibitor ERAS-007, a "MAPKlamp" strategy, has demonstrated robust anti-tumor activity in KRAS-mutant PDX models.[3][4][5] This dual-inhibition approach targets the RAS/MAPK pathway at both an upstream (SHP2) and a downstream (ERK1/2) node, aiming to induce a more profound and durable response.
In addition to the MAPKlamp, the combination of ERAS-601 with the EGFR inhibitor cetuximab has also shown enhanced anti-proliferative activity and superior tumor growth inhibition in PDX models of colorectal cancer (CRC) and head and neck squamous cell carcinoma (HNSCC).[1]
Quantitative Analysis of Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies of ERAS-601 in PDX and CDX models.
Table 1: In Vivo Activity of ERAS-601 in Combination with ERAS-007 in KRAS-Mutant Xenograft Models [5]
| Mutation | Model ID | Tumor Type | Model Type | ERAS-601 TGI (%) | ERAS-007 TGI (%) | ERAS-601 + ERAS-007 TGI (%) |
| KRASG12D | PAN026 | Pancreatic | PDX | 47 | 41 | 86 |
| KRASG13D | LoVo | CRC | CDX | 50 | 64 | 91 |
| KRASG12V | NCI-H441 | NSCLC | CDX | 87 | 94 | 114 |
| KRASG12A | NCI-H2009 | NSCLC | CDX | 90 | 85 | 119* |
| KRASG12C | LG-023 | NSCLC | PDX | 35 | 55 | 95*** |
*p-values < 0.05 **p- values < 0.01 ***p-values < 0.001 (p-values assessed relative to ERAS-601 and ERAS-007 monotherapies). TGI: Tumor Growth Inhibition.
Experimental Protocols
The preclinical efficacy of ERAS-601 was evaluated in immunodeficient mice bearing patient-derived or cell-derived tumor xenografts. The following provides a general overview of the experimental methodology.
Patient-Derived Xenograft (PDX) Model Establishment
Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid or NSG mice).[6] Once the tumors reach a specified volume, they are harvested, fragmented, and can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies.[6]
In Vivo Efficacy Studies
When the xenograft tumors reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. ERAS-601 is typically administered orally, once or twice daily, at doses ranging from 10 to 30 mg/kg.[2][5] Comparator agents, such as ERAS-007 and cetuximab, are administered according to their established preclinical dosing schedules.[5] Tumor volumes are measured regularly using calipers, and tumor growth inhibition is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.[5]
Visualizing the Mechanism and Workflow
To better understand the scientific basis and experimental approach for evaluating ERAS-601, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The RAS/MAPK signaling pathway and the inhibitory action of ERAS-601 on SHP2.
Caption: A typical experimental workflow for evaluating ERAS-601 in PDX models.
Conclusion
The robust preclinical data from patient-derived xenograft models provide a strong rationale for the continued clinical development of ERAS-601 as a promising therapeutic agent for patients with RAS/MAPK pathway-driven cancers. The compelling single-agent activity and the synergistic effects observed in combination with other targeted therapies underscore the potential of ERAS-601 to address the significant unmet medical need in this patient population. Further clinical investigation is warranted to translate these promising preclinical findings into meaningful patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. erasca.com [erasca.com]
- 3. Erasca Presents Compelling Preclinical Data Supporting Clinical Development of Potentially Best-In-Class Programs ERAS-007, ERAS-601, and ERAS-3490 at 2022 AACR Annual Meeting - BioSpace [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. erasca.com [erasca.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of RS-601: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Personal Protective Equipment (PPE) for RS-601 Handling
| Hazard Scenario | Required Personal Protective Equipment (PPE) |
| Routine Handling & Mixing | Chemical-resistant gloves (e.g., Nitrile, Neoprene), Safety glasses with side shields or chemical splash goggles, Laboratory coat |
| Risk of Splash or Aerosol Generation | Chemical splash goggles and a face shield, Chemical-resistant gloves, Chemical-resistant apron or coveralls, Respiratory protection (e.g., N95 or higher, depending on aerosolization risk) |
| Spill Cleanup | Chemical-resistant gloves, boots, and apron/coveralls, Chemical splash goggles and face shield, Respiratory protection with appropriate cartridges for vapors/fumes |
| Fire Emergency | Self-contained breathing apparatus (SCBA), Full protective clothing (bunker gear) |
Disclaimer: The designation "this compound" may refer to several distinct chemical products with varying hazard profiles. This guide synthesizes safety information for products identified as "this compound." It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use to ensure appropriate safety measures are taken.
Understanding the Hazards of this compound
Various products marketed as "this compound" present a range of potential hazards. While some formulations, such as certain valve lubricants and cleaners, are considered non-hazardous under normal use conditions, other products, like "BCS SR601," are classified as hazardous substances.[1][2][3]
Key potential hazards associated with certain "this compound" products include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2]
-
Ingestion Hazard: Some formulations are harmful if swallowed.[2]
-
Flammability: Certain "this compound" products are extremely flammable aerosols and may burst if heated.[4]
-
Aquatic Toxicity: May be toxic to aquatic life.[2]
Personal Protective Equipment (PPE) Protocols
A risk assessment based on the specific laboratory procedure is essential to determine the appropriate level of PPE. The following provides a general framework for PPE selection when handling potentially hazardous forms of this compound.
Hand Protection
-
Requirement: Wear chemical-resistant gloves.
-
Specification: The choice of glove material (e.g., nitrile, neoprene) should be based on the chemical compatibility information provided in the product-specific SDS.
Eye and Face Protection
-
Requirement: Protect eyes from splashes and airborne particles.
-
Specification: At a minimum, safety glasses with side shields should be worn. For procedures with a higher risk of splashing, chemical splash goggles and a face shield are required.[2]
Protective Clothing
-
Requirement: Prevent skin contact.
-
Specification: A standard laboratory coat is sufficient for low-volume handling. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn.[2]
Respiratory Protection
-
Requirement: Avoid inhalation of vapors, mists, or aerosols.
-
Specification: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, appropriate respiratory protection should be used.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[4]
-
Ignition Sources: For flammable variants, keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For large spills, use an inert absorbent material like sand or earth to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Disposal
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste unless specifically determined otherwise by a thorough hazard assessment.
-
Disposal Procedures: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols and Further Information
Based on available information, "this compound" primarily refers to industrial chemical products rather than a specific research compound for which experimental protocols or signaling pathway information would be publicly available. Researchers using a product named "this compound" in a research context should refer to the manufacturer or supplier for any available scientific literature or application-specific protocols.
Visual Guidance: Workflow and Safety Logic
The following diagrams illustrate the general workflow for handling hazardous chemicals and the logical process for ensuring safety.
Caption: Figure 1: General Workflow for Handling this compound
Caption: Figure 2: Safety Decision Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
